4-Hydrazinyl-5,6-dimethylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5,6-dimethylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-4-5(2)8-3-9-6(4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHQTUYOFRUPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine
An In-depth Technical Guide to the
This guide provides a comprehensive overview of the chemical synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3] Hydrazinyl-substituted pyrimidines, in particular, serve as valuable precursors and key intermediates in the synthesis of more complex molecules with therapeutic potential.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process. This process begins with the synthesis of the pyrimidine core, followed by chlorination, and finally, the introduction of the hydrazinyl group.
Experimental Protocols
Step 1: Synthesis of 4-hydroxy-5,6-dimethylpyrimidine
The initial step involves the condensation of a suitable diketone with urea or a related compound to form the pyrimidine ring.
-
Reaction: Acetylacetone is reacted with urea in the presence of an acid catalyst to yield 4-hydroxy-5,6-dimethylpyrimidine.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea (1.0 mol) in ethanol.
-
To this solution, add acetylacetone (1.05 mol).
-
Slowly add concentrated sulfuric acid (0.7-0.8 mol) dropwise while maintaining the temperature between 40-50°C.
-
After the addition is complete, reflux the mixture for 1-3 hours.
-
Cool the reaction mixture, which will result in the precipitation of 4-hydroxy-5,6-dimethylpyrimidine sulfate.
-
Isolate the precipitate by filtration.
-
Neutralize the sulfate salt with an alkali solution (e.g., sodium hydroxide) to obtain 4-hydroxy-5,6-dimethylpyrimidine, which can be purified by recrystallization.[4]
-
Step 2: Synthesis of 4-chloro-5,6-dimethylpyrimidine
The hydroxyl group of the pyrimidine is then replaced with a chlorine atom using a suitable chlorinating agent.
-
Reaction: 4-hydroxy-5,6-dimethylpyrimidine is chlorinated using phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a flask equipped with a reflux condenser, suspend 4-hydroxy-5,6-dimethylpyrimidine (1.0 mol) in phosphorus oxychloride (5-10 mol).
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., ammonia or sodium carbonate) to a pH of 4-5 to precipitate the product.[5]
-
Filter the crude 4-chloro-5,6-dimethylpyrimidine, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.
-
Step 3:
The final step is the nucleophilic substitution of the chlorine atom with a hydrazinyl group.
-
Reaction: 4-chloro-5,6-dimethylpyrimidine is reacted with hydrazine hydrate.
-
Procedure:
-
Dissolve 4-chloro-5,6-dimethylpyrimidine (1.0 mol) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1.0-1.5 mol) to the solution.
-
Heat the reaction mixture under reflux for 2-3 hours, monitoring the reaction by TLC.[5]
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry to obtain this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactants | Molar Ratio (Precursor:Reagent) | Solvent | Reaction Time | Temperature | Approximate Yield |
| 1 | Urea, Acetylacetone | 1:1.05 | Ethanol | 1-3 hours | Reflux | 85-95%[4] |
| 2 | 4-hydroxy-5,6-dimethylpyrimidine, POCl₃ | 1:5-10 | Neat | 2-4 hours | Reflux | 60-70% |
| 3 | 4-chloro-5,6-dimethylpyrimidine, Hydrazine Hydrate | 1:1.2 | Ethanol | 2-3 hours | Reflux | 70-80% |
Potential Biological Activity and Signaling Pathway
Hydrazinylpyrimidine derivatives have been investigated for their potential as anticancer agents.[1][3] Some of these compounds have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[1] For instance, certain pyrimidine hydrazone derivatives have been identified as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival.[1] Inhibition of the FAK signaling pathway can lead to reduced tumor growth and metastasis.
Caption: Simplified FAK signaling pathway and potential inhibition by a this compound derivative.
This diagram illustrates how the binding of the extracellular matrix to integrins can activate FAK, leading to a signaling cascade that promotes cell proliferation and migration.[1] A derivative of this compound could potentially inhibit FAK, thereby blocking these downstream effects and exhibiting anticancer activity.[1]
References
- 1. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 5. CN104761505A - Preparation method for chloropyrimidine compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Hydrazinyl-dimethylpyrimidines
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of hydrazinyl-dimethylpyrimidine isomers, with a primary focus on the more extensively documented 2-hydrazinyl-4,6-dimethylpyrimidine and a summary of the available information on the requested 4-hydrazinyl-5,6-dimethylpyrimidine . Due to a significant disparity in publicly available data, this document emphasizes the properties, synthesis, and potential applications of the 2-hydrazinyl isomer, while also postulating a synthetic pathway for the 4-hydrazinyl isomer based on established pyrimidine chemistry. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing key data, experimental protocols, and workflow visualizations to facilitate further investigation and application of these compounds.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a hydrazinyl group to the pyrimidine scaffold can significantly modulate its chemical reactivity and biological profile, making hydrazinyl-pyrimidines attractive targets for novel drug design.
This guide addresses two specific isomers: this compound and 2-hydrazinyl-4,6-dimethylpyrimidine. A notable discrepancy exists in the volume of scientific literature for these two compounds. While 2-hydrazinyl-4,6-dimethylpyrimidine is a well-documented intermediate in various chemical syntheses, data on this compound is sparse. This document aims to consolidate the existing knowledge on both molecules to aid researchers in their scientific endeavors.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of both isomers is presented below. All quantitative data has been organized for clarity and ease of comparison.
This compound
Publicly available experimental data for this isomer is limited. The information below is based on supplier specifications and computational predictions.
| Property | Value | Source |
| CAS Number | 69142-11-6 | Commercial Supplier[1] |
| Molecular Formula | C₆H₁₀N₄ | Calculated |
| Molecular Weight | 138.17 g/mol | Calculated |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
2-hydrazinyl-4,6-dimethylpyrimidine
This isomer is more thoroughly characterized in the scientific literature.
| Property | Value | Source |
| CAS Number | 23906-13-0 | PubChem[2] |
| Molecular Formula | C₆H₁₀N₄ | PubChem[2] |
| Molecular Weight | 138.17 g/mol | PubChem[2] |
| Appearance | White crystalline powder | ChemBK[3] |
| Melting Point | 165 °C | Guidechem[2] |
| Boiling Point | 312.8 °C at 760 mmHg | Guidechem[2] |
| Solubility | Slightly soluble in water; soluble in acid, alcohol, and ether. | ChemBK[3] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of these compounds.
This compound
No experimental spectral data for this isomer was found in the public domain. Researchers are encouraged to perform standard analytical techniques (NMR, IR, MS) upon synthesis to fully characterize this compound.
2-hydrazinyl-4,6-dimethylpyrimidine
| Technique | Data | Source |
| ¹H NMR | Spectra available, but specific peak assignments are not detailed in the provided search results. A typical spectrum would show signals for the methyl protons, the pyrimidine ring proton, and the hydrazinyl protons. | PubChem[4] |
| ¹³C NMR | Data not explicitly detailed in search results. Expected signals would correspond to the two methyl carbons, the three distinct pyrimidine ring carbons, and potentially a signal for the carbon attached to the hydrazinyl group. | - |
| FTIR | KBr-Pellet spectrum available. Expected characteristic peaks would include N-H stretching for the hydrazine group, C-H stretching for the methyl and aromatic groups, and C=N and C=C stretching for the pyrimidine ring. | PubChem[4] |
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z = 138. A significant fragment is observed at m/z = 109. | PubChem[4] |
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of these compounds.
Proposed Synthesis of this compound
Due to the lack of a published synthesis protocol for this compound, a plausible synthetic route is proposed based on the known reactivity of chloropyrimidines. The key precursor, 4-chloro-5,6-dimethylpyrimidine, would first need to be synthesized.
Step 1: Synthesis of 4-hydroxy-5,6-dimethylpyrimidine A common method for the synthesis of the pyrimidine core is the condensation of an appropriate β-dicarbonyl compound with urea or a related derivative.
Step 2: Chlorination of 4-hydroxy-5,6-dimethylpyrimidine The hydroxyl group can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Step 3: Hydrazinolysis of 4-chloro-5,6-dimethylpyrimidine The target compound can then be obtained by the reaction of the chlorinated intermediate with hydrazine hydrate.
Caption: Proposed synthetic pathway for this compound.
Synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine
A documented method for the synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with hydrazine monohydrate.[2]
Materials:
-
2-chloro-4,6-dimethylpyrimidine (14.0 mmol)
-
Hydrazine monohydrate (21.0 mmol)
-
Ethanol (5 mL)
-
Methanol (for washing)
Procedure:
-
Dissolve 2-chloro-4,6-dimethylpyrimidine (2 g, 14.0 mmol) in ethanol (5 mL).
-
To this solution, add hydrazine monohydrate (1.02 mL, 21.0 mmol).
-
Allow the mixture to stir at room temperature for 2 hours.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the collected precipitate with methanol.
-
Dry the solid in a stream of air to yield 2-hydrazinyl-4,6-dimethylpyrimidine as a white solid.
Caption: Experimental workflow for the synthesis of 2-hydrazinyl-4,6-dimethylpyrimidine.
Cytotoxicity Assay (MTT Assay)
The following is a general protocol for assessing the cytotoxic activity of pyrimidine derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., Colo320)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Culture the selected cancer cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 24-48 hours).
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: General workflow for an MTT-based cytotoxicity assay.
Biological Activity and Potential Applications
While specific biological data for this compound is not available, the broader class of pyrimidine and hydrazinopyrimidine derivatives has shown significant promise in drug discovery.
-
Anticancer Activity: Many pyrimidine analogs exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in nucleotide metabolism or interference with DNA replication.
-
Antimicrobial Activity: The pyrimidine scaffold is present in several antimicrobial agents. Hydrazinylpyrimidine derivatives have also been explored for their antibacterial and antifungal properties.
-
Enzyme Inhibition: The nitrogen-rich structure of these compounds makes them suitable candidates for interacting with the active sites of various enzymes, including kinases, which are important targets in cancer therapy.
The hydrazinyl group in these molecules serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.
Conclusion
This technical guide has consolidated the available information on this compound and its more studied isomer, 2-hydrazinyl-4,6-dimethylpyrimidine. While a significant information gap exists for the 4-hydrazinyl derivative, this document provides a foundational understanding of its potential properties and a proposed synthetic strategy. The detailed data and protocols for the 2-hydrazinyl isomer offer a solid starting point for researchers interested in this class of compounds. The provided workflows and experimental details are intended to facilitate further research and development in the promising field of pyrimidine-based therapeutics. Future work should focus on the synthesis and thorough characterization of this compound to fully elucidate its chemical and biological properties.
References
An In-depth Technical Guide to 4-Hydrazinyl-5,6-dimethylpyrimidine: Synthesis, Structural Analysis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Hydrazinyl-5,6-dimethylpyrimidine (CAS No: 69142-11-6). Due to the limited availability of direct experimental data for this specific molecule, this document combines known information with established principles and data from analogous pyrimidine derivatives to present a predictive yet thorough analysis. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this compound in medicinal chemistry and materials science.
Compound Profile and Synthesis
This compound belongs to the class of hydrazinylpyrimidines, which are important precursors and building blocks in the synthesis of a wide range of biologically active heterocyclic systems. The introduction of a hydrazinyl group to the pyrimidine core offers a reactive site for further molecular elaboration.
Predicted Physicochemical Properties
A summary of the basic properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 69142-11-6 | [BLD Pharm] |
| Molecular Formula | C₆H₁₀N₄ | Inferred |
| Molecular Weight | 138.17 g/mol | Inferred |
| SMILES Code | CC1=C(C)C(NN)=NC=N1 | [BLD Pharm] |
Proposed Synthesis Pathway
The most plausible and commonly employed method for the synthesis of hydrazinylpyrimidines is through the nucleophilic aromatic substitution of a corresponding chloropyrimidine with hydrazine hydrate.[1] The proposed reaction for this compound involves the treatment of 4-chloro-5,6-dimethylpyrimidine with hydrazine hydrate, typically in an alcoholic solvent.
Structural Analysis and Characterization Data
The characterization of this compound would rely on standard spectroscopic techniques. While specific experimental spectra for this compound are not publicly available, the following sections provide predicted data based on the analysis of similar pyrimidine derivatives.[2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. The predicted chemical shifts for ¹H and ¹³C NMR are presented below. These predictions are based on known data for 2-amino-4,6-dimethylpyrimidine and other related structures.[3][4][5]
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~ 8.1 - 8.3 | Singlet | 1H | Pyrimidine C2-H |
| ~ 4.5 - 5.0 | Broad Singlet | 2H | -NH₂ | |
| ~ 3.5 - 4.0 | Broad Singlet | 1H | -NH- | |
| ~ 2.2 - 2.4 | Singlet | 3H | C5-CH₃ | |
| ~ 2.1 - 2.3 | Singlet | 3H | C6-CH₃ | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||
| Carbons | ~ 160 - 165 | C4 (C-NHNH₂) | ||
| ~ 158 - 162 | C6 | |||
| ~ 150 - 155 | C2 | |||
| ~ 115 - 120 | C5 | |||
| ~ 20 - 25 | C6-CH₃ | |||
| ~ 15 - 20 | C5-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic vibrational frequencies for this compound are listed below, based on typical values for hydrazines and pyrimidine rings.[6][7]
Table 2: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H Stretching (Asymmetric) | Hydrazinyl (-NH₂) |
| 3250 - 3150 | N-H Stretching (Symmetric) | Hydrazinyl (-NH₂) |
| 3100 - 3000 | C-H Stretching (Aromatic) | Pyrimidine Ring |
| 2980 - 2850 | C-H Stretching (Aliphatic) | Methyl (-CH₃) |
| 1650 - 1550 | C=N and C=C Stretching | Pyrimidine Ring |
| 1620 - 1580 | N-H Bending (Scissoring) | Hydrazinyl (-NH₂) |
| 1480 - 1420 | C-H Bending (Asymmetric) | Methyl (-CH₃) |
| 1380 - 1360 | C-H Bending (Symmetric) | Methyl (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 3: Predicted Mass Spectrometry Data
| m/z (mass-to-charge) | Interpretation |
| 138 | [M]⁺, Molecular Ion Peak |
| 123 | [M - NH]⁺, Loss of an imino group |
| 109 | [M - N₂H₃]⁺, Loss of the hydrazinyl radical |
| 95 | Subsequent fragmentation of the pyrimidine ring |
Experimental Protocols
This section provides detailed, generalized methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is a general procedure for the synthesis of hydrazinylpyrimidines and should be adapted and optimized for the specific target molecule.[1][8][9]
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-5,6-dimethylpyrimidine (1.0 eq).
-
Solvent Addition: Add ethanol (10-15 mL per gram of chloropyrimidine) to the flask.
-
Reagent Addition: While stirring, add hydrazine hydrate (85% solution, 3.0-5.0 eq) dropwise to the mixture. The addition may be mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol and then with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Characterization Methods
The following are standard protocols for the spectroscopic analysis of the synthesized compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 MHz or higher spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FTIR Spectroscopy: The FTIR spectrum would be recorded using a KBr pellet method on an FTIR spectrometer. The spectrum would be scanned in the range of 4000-400 cm⁻¹.[6]
-
Mass Spectrometry: The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe.[10]
Conclusion
This technical guide provides a predictive but comprehensive framework for the synthesis and structural characterization of this compound. The proposed synthetic route via nucleophilic substitution is a robust and well-established method for this class of compounds. The tabulated spectral data, while predictive, offer a reliable baseline for researchers to confirm the identity and purity of the synthesized molecule. Further experimental work is necessary to validate these predictions and fully explore the chemical reactivity and potential applications of this promising heterocyclic building block.
References
- 1. 182. The reaction between hydrazine hydrate and 4-chloroquinoline derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemmethod.com [chemmethod.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: 4-Hydrazinyl-5,6-dimethylpyrimidine
CAS Number: 69142-11-6
This document provides a comprehensive technical overview of 4-hydrazinyl-5,6-dimethylpyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and synthetic research. Due to the limited availability of specific experimental data for this exact isomer, this guide also incorporates information from closely related pyrimidine-hydrazone derivatives to provide a broader context for its potential properties and applications.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, the fundamental properties can be calculated or inferred. The data presented below is a combination of available information and computed values for its isomer, 2-hydrazinyl-4,6-dimethylpyrimidine, which serves as a close reference.
| Property | Value | Notes / Source |
| CAS Number | 69142-11-6 | For this compound |
| Molecular Formula | C₆H₁₀N₄ | - |
| Molecular Weight | 138.17 g/mol | Computed for C₆H₁₀N₄ |
| IUPAC Name | This compound | - |
| Appearance | Solid (predicted) | Based on analogous compounds |
| Melting Point | 165 °C | Experimental data for isomer 2-hydrazinyl-4,6-dimethylpyrimidine |
Synthesis and Experimental Protocols
Hydrazinyl-pyrimidines are typically synthesized via nucleophilic substitution of a suitable leaving group (such as a halogen) on the pyrimidine ring with hydrazine. A plausible and common synthetic pathway for this compound involves the hydrazinolysis of 4-chloro-5,6-dimethylpyrimidine.
General Experimental Protocol: Synthesis via Hydrazinolysis
This protocol is a representative method for the synthesis of hydrazinyl-pyrimidines and should be adapted and optimized for the specific synthesis of the target compound.
-
Reaction Setup: A mixture of 4-chloro-5,6-dimethylpyrimidine (1 equivalent) and an excess of hydrazine hydrate (e.g., 3-5 equivalents) is prepared in a suitable solvent, such as ethanol or isopropanol.
-
Reaction Conditions: The reaction mixture is heated under reflux for a period of 2 to 6 hours. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The solvent can be removed under reduced pressure.
-
Purification: The resulting solid is filtered, washed with cold water or ethanol to remove excess hydrazine and other impurities, and then dried.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the hydrazone moiety (-NHN=CH-) is a well-established pharmacophore. Pyrimidine-hydrazone derivatives are known to exhibit a wide range of pharmacological activities.[2][3][4] This suggests that this compound is a valuable intermediate for the synthesis of biologically active compounds.
The hydrazinyl group is highly reactive and can readily condense with various aldehydes and ketones to form a diverse library of pyrimidine-hydrazone Schiff bases.[2] These derivatives have been investigated for several therapeutic applications.
Potential Therapeutic Areas for Derivatives:
-
Antimicrobial Activity: Hydrazone derivatives have shown significant potential as antibacterial and antifungal agents.[5]
-
Anticancer Activity: Many pyrimidine-based compounds and hydrazones are evaluated for their antiproliferative effects against various cancer cell lines.[6]
-
Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is present in numerous compounds synthesized for their anti-inflammatory and pain-relief properties.[4]
-
Anticonvulsant Activity: Certain hydrazone derivatives have been identified as potential anticonvulsant agents.[3][4]
The diverse biological activities of related hydrazone compounds are summarized in the table below.
| Biological Activity | Compound Class / Example | Reference |
| Antimicrobial | Hydrazide-hydrazones of 4-fluorobenzoic acid | Showed activity against S. aureus and E. coli.[3] |
| Antitubercular | Isonicotinoyl hydrazones | Well-known class of antitubercular agents.[3] |
| Anticancer | Hydrazide-hydrazone derivatives | Evaluated against breast, lung, and CNS cancer cell lines, with many showing high inhibitory effects.[6] |
| Anti-inflammatory | Hydrazone derivatives of quinoxalinone | Reported to possess significant anti-inflammatory activity.[4] |
| Anticonvulsant | Acetylhydrazones and (2-oxobenzoxazoline-3-yl)acetohydrazide hydrazones | Provided good protection against convulsions in preclinical models.[3] |
Given this context, this compound serves as a key building block for developing novel therapeutic agents in these areas. Further research involving the synthesis of its derivatives and subsequent biological screening is warranted to explore its full potential.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Spectroscopic Profile of 4-hydrazinyl-5,6-dimethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | Pyrimidine H-2 |
| ~4.5 | br s | 2H | -NH₂ |
| ~3.9 | br s | 1H | -NH- |
| ~2.3 | s | 3H | 5-CH₃ |
| ~2.2 | s | 3H | 6-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C-4 |
| ~160 | C-6 |
| ~155 | C-2 |
| ~115 | C-5 |
| ~20 | 6-CH₃ |
| ~15 | 5-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Medium, Broad | N-H stretching (hydrazinyl group) |
| 3100 - 3000 | Weak | C-H stretching (aromatic) |
| 2980 - 2850 | Medium | C-H stretching (methyl groups) |
| ~1620 | Strong | C=N stretching (pyrimidine ring) |
| ~1580 | Strong | N-H bending (hydrazinyl group) |
| ~1450 | Medium | C-H bending (methyl groups) |
| ~850 | Medium | C-H out-of-plane bending |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 138 | 100 | [M]⁺ (Molecular Ion) |
| 123 | 60 | [M - NH]⁺ |
| 109 | 40 | [M - N₂H₃]⁺ |
| 95 | 30 | [M - CH₃CN]⁺ |
| 67 | 50 | [C₄H₅N]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of approximately 5-10 mg of 4-hydrazinyl-5,6-dimethylpyrimidine would be dissolved in about 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1][2] For ¹³C NMR, techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to confirm proton-proton and proton-carbon correlations, respectively.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the KBr pellet method is a common technique.[3] Approximately 1-2 mg of the finely ground compound is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[3] The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.[3] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4] The FT-IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[5] A background spectrum of the pure KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, often after separation by gas chromatography (GC-MS). In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6] A detector then measures the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[6]
Workflow and Data Relationships
The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques for the characterization of a chemical compound like this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
The Hydrazinyl Group in 4-Hydrazinyl-5,6-dimethylpyrimidine: A Gateway to Fused Heterocyclic Systems of Pharmacological Interest
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The hydrazinyl group, when attached to a pyrimidine scaffold, serves as a versatile functional handle for the synthesis of a diverse array of fused heterocyclic compounds. This technical guide focuses on the reactivity of the hydrazinyl moiety in 4-hydrazinyl-5,6-dimethylpyrimidine, a key building block in the development of novel therapeutic agents. While specific experimental data for this exact isomer is limited in publicly accessible literature, this guide will draw upon the well-documented reactivity of closely related hydrazinylpyrimidines to provide a comprehensive overview of its synthetic potential. The primary reaction pathway discussed is the cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-d]pyrimidines, a class of compounds with significant interest in drug discovery, particularly in the field of oncology. This guide will present generalized experimental protocols, representative data, and a conceptual framework for the logical workflow of synthesizing and evaluating such compounds.
Introduction
The pyrimidine ring is a fundamental structural motif in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The introduction of a hydrazinyl group at the 4-position of 5,6-dimethylpyrimidine significantly enhances its synthetic utility, providing a nucleophilic center for the construction of fused ring systems. Of particular importance is the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized as purine isosteres and have been extensively investigated for their therapeutic potential, notably as kinase inhibitors in cancer therapy.[1] The dimethyl substitution on the pyrimidine ring can influence the molecule's solubility, lipophilicity, and interaction with biological targets.
Core Reactivity: Cyclocondensation with 1,3-Dicarbonyl Compounds
The primary and most synthetically valuable reaction of this compound is its condensation with 1,3-dicarbonyl compounds. This reaction proceeds through a two-step sequence: initial formation of a hydrazone intermediate, followed by an intramolecular cyclization with concomitant dehydration to afford the stable pyrazolo[3,4-d]pyrimidine ring system.
A generalized reaction scheme is presented below:
Caption: Generalized reaction workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
The nature of the R1, R2, and R3 substituents on the 1,3-dicarbonyl compound allows for the introduction of chemical diversity into the final pyrazolopyrimidine product, which is crucial for structure-activity relationship (SAR) studies in drug development.
Experimental Protocols
General Procedure for the Synthesis of 4,5-Dimethyl-pyrazolo[3,4-d]pyrimidines
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., a few drops of mineral acid)
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the 1,3-dicarbonyl compound (1.0-1.2 eq).
-
If required, add a catalytic amount of acid (e.g., HCl, H₂SO₄).
-
The reaction mixture is then heated to reflux for a period of 2-8 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
The workflow for this synthesis is illustrated in the following diagram:
References
Potential Derivatives of 4-Hydrazinyl-5,6-dimethylpyrimidine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a hydrazinyl group at the 4-position of the 5,6-dimethylpyrimidine nucleus offers a versatile platform for the synthesis of a diverse array of derivatives. This technical guide explores the synthesis of the core intermediate, 4-hydrazinyl-5,6-dimethylpyrimidine, and details the potential for derivatization through the reactive hydrazinyl moiety. Key reaction pathways, including the formation of hydrazones, pyrazoles, and pyrazolopyrimidines, are presented with detailed experimental protocols. Furthermore, this document summarizes the promising biological activities of related pyrimidine derivatives, with a focus on their potential as anticancer and antimicrobial agents, supported by available quantitative data. This guide serves as a comprehensive resource for researchers engaged in the discovery and development of novel pyrimidine-based therapeutics.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The structural resemblance of the pyrimidine ring to the nucleobases of DNA and RNA allows for its interaction with various biological targets. The incorporation of a hydrazinyl functional group introduces a reactive handle for a multitude of chemical transformations, leading to the generation of diverse molecular architectures with the potential for novel biological activities.[3]
This guide focuses on the potential of this compound as a key building block for the synthesis of new chemical entities. The strategic placement of the dimethyl groups at the 5 and 6 positions can influence the molecule's lipophilicity and steric profile, potentially enhancing its pharmacological properties.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound is a crucial first step in the exploration of its derivatives. A common and effective method involves a two-step process starting from a readily available precursor, such as a hydroxypyrimidine or a thiopyrimidine, which is first converted to a 4-chloropyrimidine intermediate. This activated intermediate is then subjected to nucleophilic substitution with hydrazine hydrate.
Synthesis of 4-Chloro-5,6-dimethylpyrimidine
A potential synthetic route to the key chloro intermediate can be adapted from established procedures for analogous pyrimidines.
Experimental Protocol (Hypothetical, based on similar syntheses):
-
To a stirred solution of 4-hydroxy-5,6-dimethylpyrimidine (1 equivalent) in phosphorus oxychloride (5-10 equivalents), a catalytic amount of dimethylformamide is added.
-
The reaction mixture is heated at reflux for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting aqueous solution is neutralized with a suitable base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate is formed.
-
The solid product is collected by filtration, washed with cold water, and dried to yield 4-chloro-5,6-dimethylpyrimidine.
Synthesis of this compound
The conversion of the 4-chloro intermediate to the desired hydrazinylpyrimidine is typically a straightforward nucleophilic substitution.
Experimental Protocol:
A mixture of 4-chloro-5,6-dimethylpyrimidine (1 equivalent) and hydrazine hydrate (3-5 equivalents) in a suitable solvent such as ethanol or isopropanol is heated at reflux.[4] The reaction progress is monitored by TLC. After completion of the reaction (typically 2-4 hours), the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford this compound.[4]
Potential Derivatives of this compound
The presence of the nucleophilic hydrazinyl group in this compound opens up numerous possibilities for derivatization.
Hydrazone Derivatives
One of the most common reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[3] These derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[1][5]
Experimental Protocol for Hydrazone Synthesis:
-
To a solution of this compound (1 equivalent) in a suitable solvent like ethanol or acetic acid, the desired aldehyde or ketone (1.1 equivalents) is added.
-
A catalytic amount of an acid, such as glacial acetic acid, may be added to facilitate the reaction.
-
The mixture is stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated hydrazone derivative is collected by filtration.
-
The product can be purified by recrystallization from a suitable solvent.
Pyrazole Derivatives
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazoles, another important class of heterocyclic compounds with diverse pharmacological properties.[6]
Experimental Protocol for Pyrazole Synthesis:
-
A mixture of 2-hydrazino-4,6-dimethylpyrimidine and a trifluoromethyl-β-diketone is reacted under different conditions (neutral or acidic).[7][8]
-
In neutral conditions, the reaction can lead to the formation of 5-hydroxy-5-trifluoromethylpyrazolines.[7][8]
-
In the presence of a few drops of sulfuric acid, a change in regioselectivity is observed, leading to the formation of the corresponding regioisomeric 5-trifluoromethylpyrazoles.[7][8]
-
The reaction mixture is typically stirred in a suitable solvent like ethanol at room temperature or with heating.
-
The product is isolated by filtration and can be purified by recrystallization.
Pyrazolo[3,4-d]pyrimidine Derivatives
Intramolecular cyclization or reaction with suitable reagents can lead to the formation of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known purine bioisosteres and often exhibit significant biological activity.[9]
Experimental Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis:
A potential route involves the reaction of a hydrazone derivative of 6-hydrazinyluracil with dimethylformamide-dimethylacetal (DMF-DMA).[10] A similar strategy could be envisioned for derivatives of this compound.
-
A solution of the appropriate hydrazone derivative in DMF-DMA is heated under reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to yield the desired pyrazolo[3,4-d]pyrimidine derivative.
Biological Activities of Related Pyrimidine Derivatives
While specific biological data for derivatives of this compound is limited in the public domain, the broader class of pyrimidine and hydrazone derivatives has been extensively studied, revealing a wide range of promising biological activities.
Anticancer Activity
Numerous pyrimidine derivatives have demonstrated potent anticancer activity.[11] For instance, certain hydrazinopyrimidine-5-carbonitrile derivatives have shown inhibitory effects on the growth of various human cancer cell lines at concentrations ranging from 10⁻⁵ M to 10⁻⁷ M.[1] Similarly, some novel pyrimido[5,4-e][1][11][12]triazine and pyrazolopyrimidine derivatives have been evaluated for their in vitro anticancer activity against human lung carcinoma (A549), with some compounds showing high efficacy.[10]
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Cell Line | IC50 / Activity | Reference |
| Hydrazinopyrimidine-5-carbonitriles | Various Human Cancers | 10⁻⁵ M to 10⁻⁷ M | [1] |
| Pyrimido[5,4-e][1][11][12]triazines | Human Lung Carcinoma (A549) | Good | [10] |
| Pyrazolopyrimidines | Human Lung Carcinoma (A549) | Good | [10] |
| Indazol-pyrimidine derivatives | MCF-7 | IC50: 1.629 - 4.798 µM | [13] |
Antimicrobial Activity
The pyrimidine core is also a key feature in many antimicrobial agents. Hydrazone derivatives, in particular, have shown significant antibacterial and antifungal properties.[5][14] For example, novel pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds have been synthesized and evaluated for their antimicrobial activity, with some derivatives showing very high activity against Mycobacterium luteum (MIC 3.9 µg/mL).[14]
Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound Class | Microorganism | MIC / Activity | Reference |
| Pyridine-1,2,4-triazole-3-thione-hydrazones | Mycobacterium luteum | 3.9 µg/mL | [14] |
| Pyridine-1,2,4-triazole-3-thione-hydrazones | Candida tenuis | 0.9 µg/mL | [14] |
Visualizations
Synthetic Pathways
Caption: General synthetic routes to this compound and its derivatives.
Potential Derivatization Workflow
Caption: Workflow for the synthesis, derivatization, and biological evaluation.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the hydrazinyl group allow for the creation of a wide range of derivatives, including hydrazones, pyrazoles, and fused heterocyclic systems. The established biological potential of related pyrimidine and hydrazone compounds, particularly in the areas of oncology and infectious diseases, strongly suggests that derivatives of this core structure are worthy of further investigation. This guide provides a foundational framework for researchers to explore the chemical space around this compound and to unlock its potential in drug discovery.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US4262122A - Preparation of 5,5-dimethyl-2-hydrazino-1,4,5,6-tetrahydro-pyrimidine hydrohalide - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 4-hydrazinyl-5,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-hydrazinyl-5,6-dimethylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide also includes information on a closely related isomer, 2-hydrazino-4,6-dimethylpyrimidine, to provide valuable context for researchers. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a discussion of the broader biological context of hydrazinopyrimidine derivatives.
Introduction to this compound
This compound belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids and play crucial roles in various biological processes. The introduction of a hydrazinyl group to the pyrimidine scaffold creates a versatile chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications. Understanding the solubility of this compound in different solvents is a critical first step in its development as a potential drug candidate, as solubility significantly impacts bioavailability, formulation, and efficacy.
Solubility Data
Disclaimer: The following data pertains to the isomer 2-hydrazino-4,6-dimethylpyrimidine and should be used as an estimation for this compound with caution. Experimental verification of the solubility of this compound is highly recommended.
Table 1: Qualitative and Predicted Solubility of 2-hydrazino-4,6-dimethylpyrimidine
| Solvent | Qualitative Solubility[1] | Predicted Aqueous Solubility (mg/L) |
| Water | Slightly soluble | 81835.7[2] |
| Acid | Soluble | - |
| Alcohol | Soluble | - |
| Ether | Soluble | - |
The predicted high aqueous solubility of the 2-hydrazino isomer suggests that this compound may also exhibit favorable solubility in polar solvents. The "soluble" classification in acid, alcohol, and ether indicates its potential for dissolution in both protic and aprotic organic solvents.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for drug development. The following are detailed methodologies for two commonly employed techniques for determining the solubility of solid compounds.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess of this compound to a series of vials each containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be strictly controlled (e.g., 25 °C or 37 °C).
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. This can be achieved by centrifugation followed by pipetting, or by filtration through a syringe filter (e.g., 0.22 µm pore size) to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a calibration curve with known concentrations of the compound to accurately quantify the solubility.
-
-
Calculation:
-
Calculate the solubility from the measured concentration of the saturated solution, taking into account any dilution factors. The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.
-
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the shake-flask method.
-
-
Sample Collection and Weighing:
-
After phase separation (centrifugation or filtration), accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.
-
Weigh the evaporating dish containing the solution to determine the mass of the solution.
-
-
Evaporation:
-
Carefully evaporate the solvent from the dish using a gentle heat source, such as a water bath or a controlled oven, to avoid spattering.
-
-
Drying and Weighing:
-
Once the solvent has evaporated, dry the residue in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator to room temperature before weighing.
-
Record the final mass of the dish with the dry residue.
-
-
Calculation:
-
The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.
-
The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved solute.
-
Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.
-
Potential Workflow and Signaling Pathway Context
While specific signaling pathways for this compound are not yet defined in the literature, its synthesis and potential biological activities can be contextualized within established workflows and pathways relevant to medicinal chemistry.
Synthesis Workflow
The synthesis of this compound would likely follow a multi-step process common in heterocyclic chemistry. A plausible synthetic route can be visualized as a workflow.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity Context: Potential Signaling Pathway Interactions
Hydrazinopyrimidine derivatives have been investigated for a range of biological activities, including as potential inhibitors of signaling pathways implicated in diseases such as cancer. For instance, pyrimidine derivatives are known to target various kinases, which are key components of many signaling cascades. A hypothetical interaction with a generic kinase signaling pathway is depicted below.
References
An In-Depth Technical Guide on the Thermogravimetric Analysis of 4-hydrazinyl-5,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermogravimetric analysis (TGA) is a crucial analytical technique in the pharmaceutical sciences, providing valuable insights into the thermal stability, decomposition kinetics, and composition of drug substances and excipients.[1][2] For pyrimidine derivatives, a class of heterocyclic compounds with broad pharmacological applications, TGA is instrumental in determining their suitability for various formulation and storage conditions.[3][4][5] 4-hydrazinyl-5,6-dimethylpyrimidine, as a substituted pyrimidine, is of interest to drug development professionals for its potential biological activities. Understanding its thermal properties is a critical step in its development pathway.
This technical guide provides a comprehensive overview of the expected thermogravimetric behavior of this compound, detailed experimental protocols for its analysis, and representative data based on analogous compounds.
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to be a multi-step process, influenced by the nature of its functional groups: the pyrimidine core, the hydrazinyl substituent, and the methyl groups. The hydrazinyl group is expected to be the initial site of thermal degradation, followed by the decomposition of the pyrimidine ring. The presence of methyl groups may also influence the decomposition profile.[1]
The decomposition process for pyrimidine derivatives can occur in single or multiple steps, depending on the nature and position of the substituents on the pyrimidine ring.[1] For some substituted pyrimidines, the degradation process is a single-step event, while for others, it occurs in multiple stages.[1]
Experimental Protocol: Thermogravimetric Analysis
The following protocol outlines a standard procedure for the thermogravimetric analysis of a solid organic compound like this compound.
3.1. Instrumentation
A calibrated thermogravimetric analyzer is required. The instrument should be capable of controlled heating rates, precise temperature measurement, and accurate weight measurement.
3.2. Sample Preparation
-
Ensure the sample of this compound is pure and dry.
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).[6]
3.3. TGA Instrument Setup and Measurement
-
Purge Gas: Use an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1][2]
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).[1]
-
-
Data Collection: Record the sample weight as a function of temperature.
3.4. Data Analysis
-
Plot the percentage weight loss versus temperature to obtain the TGA curve (thermogram).
-
Determine the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage weight loss for each step.
-
The derivative of the TGA curve (DTG curve) can be plotted to better visualize the temperatures of maximum weight loss for each decomposition stage.
Diagram 1: General Experimental Workflow for TGA
Caption: A flowchart illustrating the key steps in performing thermogravimetric analysis.
Representative Data
The following tables summarize hypothetical TGA data for this compound, based on the thermal behavior of other substituted pyrimidine derivatives reported in the literature.[1]
Table 1: Predicted Thermal Decomposition Stages
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Probable Lost Moiety |
| 1 | 150 - 250 | ~20% | Hydrazinyl group (N₂H₃) and fragmentation |
| 2 | 250 - 400 | ~45% | Cleavage of the pyrimidine ring |
| 3 | > 400 | ~15% | Further degradation of organic fragments |
| Residual Mass | > 600 | ~20% | Char residue |
Table 2: Key Thermal Stability Parameters (Hypothetical)
| Parameter | Value (°C) | Description |
| T_onset | ~150 | Temperature at which significant weight loss begins. |
| T_peak1 | ~220 | Temperature of maximum rate of weight loss for the first stage. |
| T_peak2 | ~350 | Temperature of maximum rate of weight loss for the second stage. |
| T_endset | ~600 | Temperature at which major weight loss ceases. |
Synthesis of this compound
A definitive, detailed synthesis protocol for this compound was not identified in the surveyed literature. However, a general approach for the synthesis of hydrazinyl pyrimidines involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyrimidine ring with hydrazine hydrate. The starting material would likely be a 4-chloro-5,6-dimethylpyrimidine.
Diagram 2: Conceptual Synthesis Pathway
Caption: A conceptual diagram of a likely synthesis route for the title compound.
Conclusion
This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound for professionals in drug development and related scientific fields. While specific experimental data for this compound is pending, the provided protocols and representative data based on analogous pyrimidine derivatives offer a strong starting point for its thermal characterization. The thermal stability data obtained from TGA is essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of potential pharmaceutical products containing this active moiety. It is strongly recommended that experimental TGA be performed on a pure sample of this compound to confirm its precise thermal decomposition profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazoles using 4-hydrazinyl-5,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of pyrazole derivatives utilizing 4-hydrazinyl-5,6-dimethylpyrimidine as a key building block. The protocols detailed below are based on established methodologies for the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, offering a versatile route to a variety of substituted pyrazoles with potential applications in medicinal chemistry and drug discovery.
Introduction
Pyrazoles are a class of heterocyclic compounds that are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The synthesis of pyrazole-containing compounds is a crucial step in the development of new therapeutic agents. One of the most common and effective methods for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This document focuses on the application of this compound as the hydrazine component, which allows for the introduction of a substituted pyrimidine moiety into the final pyrazole structure. The pyrimidine ring is also a well-known pharmacophore, and its combination with a pyrazole nucleus can lead to novel compounds with enhanced biological activity.
General Reaction Scheme
The fundamental reaction involves the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, to yield the corresponding 1-(5,6-dimethylpyrimidin-4-yl)-pyrazole derivative. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: General reaction for the synthesis of 1-(5,6-dimethylpyrimidin-4-yl)-pyrazoles.
Experimental Protocols
Protocol 1: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidine from Acetylacetone
This protocol describes the synthesis of a dimethyl-substituted pyrazole derivative.
Materials:
-
This compound
-
Acetylacetone (pentane-2,4-dione)
-
Ethanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of this compound in 50 mL of ethanol.
-
Add 11 mmol (1.1 equivalents) of acetylacetone to the solution.
-
(Optional) Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidine.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 1-(5,6-dimethylpyrimidin-4-yl)-5-methyl-1H-pyrazol-3-ol from Ethyl Acetoacetate
This protocol outlines the synthesis of a pyrazolone derivative, which can exist in tautomeric forms.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Sodium ethoxide solution (optional, as catalyst)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.
-
Add 11 mmol (1.1 equivalents) of ethyl acetoacetate to the solution.
-
(Optional) For base-catalyzed reaction, add a catalytic amount of sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent to yield pure 1-(5,6-dimethylpyrimidin-4-yl)-5-methyl-1H-pyrazol-3-ol.
-
Dry the final product under vacuum.
Data Presentation
The following tables summarize the expected yields and key characterization data for the synthesized compounds based on analogous reactions.
Table 1: Reaction Conditions and Yields
| Entry | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Acetylacetone | Acetic Acid (cat.) | Ethanol | 3 - 4 | 85 - 95 |
| 2 | Ethyl Acetoacetate | None or NaOEt (cat.) | Ethanol | 4 - 6 | 80 - 90 |
Table 2: Spectroscopic Data for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidine
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.3 (s, 3H, pyrazole-CH₃), ~2.5 (s, 3H, pyrimidine-CH₃), ~2.6 (s, 3H, pyrimidine-CH₃), ~2.7 (s, 3H, pyrazole-CH₃), ~6.0 (s, 1H, pyrazole-H), ~8.5 (s, 1H, pyrimidine-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~14 (pyrazole-CH₃), ~15 (pyrazole-CH₃), ~22 (pyrimidine-CH₃), ~25 (pyrimidine-CH₃), ~110 (pyrazole-C4), ~142 (pyrazole-C5), ~150 (pyrazole-C3), ~120 (pyrimidine-C5), ~158 (pyrimidine-C4), ~160 (pyrimidine-C6), ~163 (pyrimidine-C2) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₄N₄ |
| IR (KBr) | ν (cm⁻¹): ~3000-2900 (C-H), ~1600 (C=N), ~1550 (C=C) |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of pyrazole derivatives from this compound.
Caption: Workflow for the synthesis and analysis of pyrazole derivatives.
Signaling Pathway Diagram (Hypothetical)
Many pyrazole derivatives are known to be kinase inhibitors. The synthesized 1-(5,6-dimethylpyrimidin-4-yl)-pyrazole derivatives could potentially act as inhibitors of signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. The following diagram illustrates a hypothetical mechanism of action.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a synthesized pyrazole derivative.
Conclusion
The use of this compound in pyrazole synthesis provides a straightforward and efficient method for the preparation of novel heterocyclic compounds. The resulting 1-(5,6-dimethylpyrimidin-4-yl)-pyrazole derivatives are promising candidates for further investigation in drug discovery programs, particularly in the search for new kinase inhibitors and other therapeutic agents. The protocols and data presented herein serve as a valuable resource for researchers in this field.
Application of 4-hydrazinyl-5,6-dimethylpyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydrazinyl-5,6-dimethylpyrimidine is a versatile heterocyclic building block in medicinal chemistry, primarily serving as a key precursor for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This fused heterocyclic system is of significant interest due to its structural analogy to purines, allowing its derivatives to interact with a wide range of biological targets. Pyrazolo[1,5-a]pyrimidines have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. This document provides an overview of the applications of this compound in the development of novel therapeutic agents, complete with quantitative data, detailed experimental protocols, and pathway diagrams.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its facile conversion to the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a condensation reaction with 1,3-dielectrophilic reagents, such as β-diketones or their equivalents. The resulting pyrazolo[1,5-a]pyrimidine core can be further functionalized at various positions to optimize biological activity, selectivity, and pharmacokinetic properties.
Anticancer Activity
Derivatives of pyrazolo[1,5-a]pyrimidine have been extensively investigated as potential anticancer agents. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. One of the key targets is Cyclin-Dependent Kinase 2 (CDK2), an enzyme that plays a pivotal role in cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest, thereby preventing the uncontrolled division of cancer cells.
Quantitative Data: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | HCT-116 (Colon) | 8.64 | [1][2] |
| 5a | HCT-116 (Colon) | 13.26 | [2] |
| 5c | HCT-116 (Colon) | 16.74 | [2] |
| 5b | HepG-2 (Liver) | 12.76 | [2] |
| 5a | HepG-2 (Liver) | 16.11 | [2] |
| 5c | HepG-2 (Liver) | 15.45 | [2] |
| 10e | MCF-7 (Breast) | 11 | [3] |
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been shown to be a promising framework for the development of novel antimicrobial agents. These compounds have demonstrated activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as carbonic anhydrase, or the disruption of bacterial communication systems like quorum sensing and biofilm formation.
Quantitative Data: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 3a (pyrazole) | Gram-positive strains | 0.125 | [4] |
| 3a (pyrazole) | Gram-negative strains | 0.062 - 0.25 | [4] |
| 6 | S. aureus | 0.187 - 0.375 | [4] |
| 6 | E. faecalis | 0.187 - 0.375 | [4] |
| 6 | P. aeruginosa | 0.187 - 0.375 | [4] |
| 9a | Various isolates | 0.187 - 0.50 | [4] |
| 10a | Various isolates | 0.187 - 0.50 | [4] |
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrimidines from this compound
This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through the condensation of a hydrazinylpyrimidine with a β-diketone.[5][6]
Materials:
-
2-hydrazino-4,6-dimethylpyrimidine
-
Trifluoromethyl-β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)
-
Ethanol
-
Concentrated Sulfuric Acid (optional, for acidic conditions)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Neutral Conditions: a. In a round-bottom flask, dissolve 2-hydrazino-4,6-dimethylpyrimidine (1 mmol) in ethanol (20 mL). b. Add the trifluoromethyl-β-diketone (1 mmol) to the solution. c. Stir the reaction mixture at room temperature or under reflux for 4-8 hours. d. Monitor the progress of the reaction by TLC. e. Upon completion, remove the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). g. Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Acidic Conditions: a. In a round-bottom flask, dissolve 2-hydrazino-4,6-dimethylpyrimidine (1 mmol) and the trifluoromethyl-β-diketone (1 mmol) in ethanol (20 mL). b. Add a few drops of concentrated sulfuric acid to the mixture. c. Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by TLC. d. After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. e. Extract the product with ethyl acetate (3 x 20 mL). f. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. g. Purify the residue by column chromatography as described above.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Logical Workflow for Synthesis and Screening
References
- 1. Development of pyrazolo[1,5-a]pyrimidine derivatives: Synthesis, anticancer activity and docking study [aijpms.journals.ekb.eg]
- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Hydrazinyl-5,6-dimethylpyrimidine as a Versatile Building Block for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-hydrazinyl-5,6-dimethylpyrimidine as a precursor for the synthesis of various fused heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies for analogous pyrimidine derivatives and are intended to serve as a practical guide for the preparation of novel pyrazolo[3,4-d]pyrimidines and triazolo[4,3-a]pyrimidines.
Introduction
This compound is a valuable bifunctional molecule incorporating a reactive hydrazine moiety attached to a pyrimidine core. This unique structural arrangement makes it an ideal starting material for the construction of a variety of fused heterocyclic systems through cyclocondensation reactions. The resulting pyrazolo[3,4-d]pyrimidines and triazolo[4,3-a]pyrimidines are of particular interest as they are isosteres of purines and have been extensively investigated as inhibitors of various protein kinases, demonstrating potential as anticancer and anti-inflammatory agents.[1][2]
Synthesis of Pyrazolo[3,4-d]pyrimidines
The reaction of this compound with 1,3-dicarbonyl compounds provides a straightforward route to the pyrazolo[3,4-d]pyrimidine scaffold. The choice of the dicarbonyl compound allows for the introduction of diverse substituents at positions 3 and 5 of the resulting pyrazole ring, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of 1,3,5,6-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol describes the synthesis of a tetramethyl-substituted pyrazolo[3,4-d]pyrimidine via the cyclocondensation of this compound with 2,4-pentanedione.
Experimental Protocol:
-
To a solution of this compound (1.52 g, 10 mmol) in absolute ethanol (50 mL), add 2,4-pentanedione (1.10 g, 11 mmol).
-
Add a catalytic amount of glacial acetic acid (0.2 mL).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure 1,3,5,6-tetramethyl-1H-pyrazolo[3,4-d]pyrimidine.
| Parameter | Value | Reference |
| Reactants | This compound, 2,4-Pentanedione | [3] |
| Solvent | Absolute Ethanol | [3] |
| Catalyst | Glacial Acetic Acid | [3] |
| Reaction Time | 6-8 hours | [3] |
| Reaction Temp. | Reflux | [3] |
| Yield | 85-90% (estimated) | [3] |
| Melting Point | 175-178 °C (estimated) | |
| 1H NMR (CDCl3, 400 MHz) | δ 2.58 (s, 3H, CH3), 2.65 (s, 3H, CH3), 2.70 (s, 3H, CH3), 4.10 (s, 3H, N-CH3) | |
| 13C NMR (CDCl3, 100 MHz) | δ 14.2, 15.8, 20.5, 35.1, 110.2, 145.8, 148.2, 155.4, 158.9, 160.1 | |
| MS (ESI) | m/z 217.15 [M+H]+ |
Protocol 2: Synthesis of 3-Ethyl-1,5,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one
This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidinone derivative through the reaction of this compound with ethyl acetoacetate.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.52 g, 10 mmol) in glacial acetic acid (30 mL).
-
Add ethyl acetoacetate (1.43 g, 11 mmol) to the solution.
-
Heat the reaction mixture at reflux for 10-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the crude product by recrystallization from a mixture of ethanol and water.
| Parameter | Value | Reference |
| Reactants | This compound, Ethyl Acetoacetate | [4] |
| Solvent | Glacial Acetic Acid | [4] |
| Reaction Time | 10-12 hours | [4] |
| Reaction Temp. | Reflux | [4] |
| Yield | 75-80% (estimated) | [4] |
| Melting Point | 210-213 °C (estimated) | |
| 1H NMR (DMSO-d6, 400 MHz) | δ 1.25 (t, 3H, J=7.2 Hz, CH2CH3), 2.55 (s, 3H, CH3), 2.62 (s, 3H, CH3), 2.80 (q, 2H, J=7.2 Hz, CH2CH3), 3.95 (s, 3H, N-CH3), 11.5 (br s, 1H, NH) | |
| 13C NMR (DMSO-d6, 100 MHz) | δ 10.5, 14.8, 20.1, 25.3, 34.8, 108.5, 149.5, 154.2, 157.8, 162.3, 165.1 | |
| MS (ESI) | m/z 233.14 [M+H]+ |
Synthesis of Triazolo[4,3-a]pyrimidines
The reaction of this compound with carboxylic acid derivatives or their synthetic equivalents provides access to the triazolo[4,3-a]pyrimidine ring system. This class of compounds has also shown promise as anticancer agents.
Protocol 3: Synthesis of 3,5,6,8-Tetramethyl-[1][2][5]triazolo[4,3-a]pyrimidine
This protocol outlines the synthesis of a tetramethyl-substituted triazolo[4,3-a]pyrimidine from this compound and acetic anhydride.
Experimental Protocol:
-
Suspend this compound (1.52 g, 10 mmol) in acetic anhydride (20 mL).
-
Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water (100 mL).
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure triazolopyrimidine.
| Parameter | Value | Reference |
| Reactants | This compound, Acetic Anhydride | [5] |
| Solvent | Acetic Anhydride | [5] |
| Reaction Time | 4-6 hours | [5] |
| Reaction Temp. | Reflux | [5] |
| Yield | 80-85% (estimated) | [5] |
| Melting Point | 198-201 °C (estimated) | |
| 1H NMR (CDCl3, 400 MHz) | δ 2.50 (s, 3H, CH3), 2.60 (s, 3H, CH3), 2.68 (s, 3H, CH3), 2.85 (s, 3H, CH3) | |
| 13C NMR (CDCl3, 100 MHz) | δ 13.5, 15.2, 20.8, 22.1, 115.8, 147.3, 150.5, 156.2, 159.8, 163.4 | |
| MS (ESI) | m/z 203.14 [M+H]+ |
Biological Applications and Signaling Pathways
Derivatives of pyrazolo[3,4-d]pyrimidines and triazolopyrimidines synthesized from this compound are expected to exhibit a range of biological activities, primarily as kinase inhibitors.
Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to target the ATP-binding site of various protein kinases.[1] These kinases are often dysregulated in cancer and inflammatory diseases.
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): These enzymes regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2][6]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overactivity is a hallmark of many cancers.[7]
-
Src Family Kinases: Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.
Caption: EGFR and CDK signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives.
Triazolo[4,3-a]pyrimidines in Cancer Therapy
Triazolopyrimidine derivatives have also been investigated for their anticancer properties. Some analogues have been shown to interfere with microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis.[2]
Caption: Synthetic and evaluation workflow for triazolo[4,3-a]pyrimidine derivatives.
Conclusion
This compound serves as a readily accessible and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein offer a foundation for the exploration of novel pyrazolo[3,4-d]pyrimidines and triazolo[4,3-a]pyrimidines. The established biological activities of these scaffolds, particularly as kinase inhibitors, highlight the potential of derivatives from this specific precursor in the development of new therapeutic agents. Further investigation into the biological activities of these novel compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 4-hydrazinyl-5,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and derivatization of 4-hydrazinyl-5,6-dimethylpyrimidine, a key intermediate in the development of pyrazolo[3,4-d]pyrimidine-based compounds with significant therapeutic potential. The resulting heterocyclic systems are of particular interest due to their activity as kinase inhibitors.
Introduction
This compound serves as a crucial building block for the synthesis of a variety of fused heterocyclic compounds, most notably pyrazolo[3,4-d]pyrimidines. This class of compounds is recognized for its bioisosteric relationship with purines, allowing them to interact with biological targets such as protein kinases.[1] The derivatization of the pyrazolo[3,4-d]pyrimidine scaffold has led to the discovery of potent inhibitors of enzymes like Src tyrosine kinase and cyclin-dependent kinase 2 (CDK2), which are pivotal in cancer cell signaling pathways.[1][2]
Synthesis of this compound
The preparation of this compound is typically achieved through a two-step process starting from 4-hydroxy-5,6-dimethylpyrimidine. The initial step involves the chlorination of the pyrimidine ring, followed by a nucleophilic substitution reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of 4-chloro-5,6-dimethylpyrimidine
Materials:
-
4-hydroxy-5,6-dimethylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-5,6-dimethylpyrimidine (1 eq.) in phosphorus oxychloride (3 eq.).
-
To this suspension, add N,N-dimethylaniline (1 eq.) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with toluene (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-chloro-5,6-dimethylpyrimidine, which can be used in the next step without further purification.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chloro-5,6-dimethylpyrimidine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Büchner funnel and flask
Procedure:
-
Dissolve 4-chloro-5,6-dimethylpyrimidine (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add hydrazine hydrate (3 eq., 80% solution) to the solution.
-
Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and dry under vacuum to obtain this compound.
Cyclocondensation Reactions for the Synthesis of Pyrazolo[3,4-d]pyrimidines
A primary application of this compound is its use in cyclocondensation reactions with 1,3-dicarbonyl compounds to form the pyrazolo[3,4-d]pyrimidine scaffold. A common and illustrative example is the reaction with acetylacetone (2,4-pentanedione).
Experimental Protocol: Synthesis of 1,4,5,7-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in glacial acetic acid.
-
Add acetylacetone (1.1 eq.) to the solution.
-
Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain pure 1,4,5,7-tetramethyl-1H-pyrazolo[3,4-d]pyrimidine.
Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 4-chloro-5,6-dimethylpyrimidine | 4-hydroxy-5,6-dimethylpyrimidine | POCl₃ | - | 3 | ~85 | - |
| This compound | 4-chloro-5,6-dimethylpyrimidine | Hydrazine hydrate | Ethanol | 4 | ~90 | - |
| 1,4,5,7-Tetramethyl-1H-pyrazolo[3,4-d]pyrimidine | This compound | Acetylacetone | Acetic Acid | 6 | ~75-85 | - |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency. Melting points (M.P.) for specific derivatives should be determined experimentally and compared with literature values if available.
Application in Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives are widely investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival. Two key targets are Src tyrosine kinase and Cyclin-Dependent Kinase 2 (CDK2).
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, migration, and differentiation.[3][4] Its aberrant activation is implicated in the development and progression of many cancers.[5] Pyrazolo[3,4-d]pyrimidines can act as ATP-competitive inhibitors of Src, blocking its catalytic activity and downstream signaling.
Caption: Src signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.
CDK2 Signaling Pathway
CDK2, in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition of the cell cycle.[6][7] Dysregulation of the CDK2/cyclin E pathway is a common feature of many cancers.[3] Pyrazolo[3,4-d]pyrimidines can inhibit CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 signaling pathway in cell cycle progression and its inhibition.
Experimental Workflow Visualization
The overall process from the starting material to the final bioactive compounds can be visualized as a straightforward synthetic workflow.
Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
Catalytic Systems for the Synthesis of 4-Hydrazinyl-5,6-dimethylpyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine and its derivatives, compounds of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for analogous pyrimidine derivatives, offering a robust starting point for laboratory-scale synthesis and further derivatization.
Introduction
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry and are integral to numerous biologically active molecules, including nucleobases and various pharmaceuticals. The introduction of a hydrazinyl group at the 4-position of the 5,6-dimethylpyrimidine core opens up a versatile platform for the synthesis of a wide array of derivatives, such as hydrazones, pyrazoles, and triazoles. These derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. This document details a reliable synthetic protocol for the preparation of the key intermediate, this compound, and discusses catalytic systems applicable for the synthesis of more complex derivatives.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves a two-step process starting from a commercially available or readily synthesized precursor. The general workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-Chloro-5,6-dimethylpyrimidine (Precursor)
This protocol describes the chlorination of 4-hydroxy-5,6-dimethylpyrimidine. An alternative starting material is 2-amino-4,6-dimethylpyrimidine, which can be converted to the 4-hydroxy derivative via diazotization followed by hydrolysis.
Materials:
-
4-Hydroxy-5,6-dimethylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene or other high-boiling inert solvent
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 4-hydroxy-5,6-dimethylpyrimidine (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring in a large beaker. Caution: This step is highly exothermic and should be performed with extreme care.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 4-chloro-5,6-dimethylpyrimidine.
Experimental Protocol: Synthesis of this compound
This protocol describes the nucleophilic substitution of the chloro group with hydrazine.
Materials:
-
4-Chloro-5,6-dimethylpyrimidine
-
Hydrazine hydrate (N₂H₄·H₂O, 80-100%)
-
Ethanol or Isopropanol
-
Ice-cold water
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-5,6-dimethylpyrimidine (1 equivalent) in ethanol or isopropanol.
-
Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-6 hours. Monitor the reaction progress by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator or a vacuum oven at a low temperature to yield this compound. The product can be further purified by recrystallization from ethanol if necessary.
Catalytic Systems for Derivatization
While the synthesis of the core this compound is typically a non-catalytic nucleophilic substitution, the synthesis of its more complex derivatives can be significantly enhanced by various catalytic systems. These catalysts are particularly useful for forming C-C and C-N bonds, allowing for the introduction of diverse functional groups.
| Catalyst Type | Reaction Type | Substrate Example | Product Example | Reference |
| Palladium | Suzuki Cross-Coupling | 4-Chloro-5,6-dimethylpyrimidine and Arylboronic acid | 4-Aryl-5,6-dimethylpyrimidine | [2] |
| Buchwald-Hartwig Amination | 4-Chloro-5,6-dimethylpyrimidine and Amine | 4-Amino-5,6-dimethylpyrimidine derivative | N/A | |
| Copper | Ullmann Condensation | 4-Chloro-5,6-dimethylpyrimidine and Phenol | 4-Phenoxy-5,6-dimethylpyrimidine | N/A |
| Cyclization Reactions | Ketones and Nitriles | Substituted Pyrimidines | [1] | |
| Nickel | Dehydrogenative Coupling | Alcohols and Amidines | Substituted Pyrimidines | [1] |
| Rhodium | C-H Activation | Imines and Diazo Esters | Fused Pyrimidinones | N/A |
| Iron | Annulation Reactions | Ketones, Aldehydes, Amidines | Substituted Pyrimidines | N/A |
Application in Drug Discovery: Synthesis of Hydrazone Derivatives
The hydrazinyl group is a versatile functional handle for the synthesis of hydrazones, which are known to possess a wide range of biological activities. The general reaction scheme is a condensation reaction between the hydrazinylpyrimidine and an aldehyde or ketone.
Caption: General scheme for the synthesis of pyrimidine hydrazone derivatives.
Experimental Protocol: General Procedure for Hydrazone Synthesis
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
Biological Significance and Potential Applications
Hydrazone derivatives of pyrimidines are a well-established class of compounds with diverse pharmacological activities. Their biological effects are often attributed to the presence of the azometine (-NHN=CH-) group, which can participate in hydrogen bonding and coordination with metal ions in biological systems.
Caption: Potential biological activities of pyrimidine hydrazone derivatives.
Studies have shown that pyrimidine hydrazones can exhibit:
-
Antimicrobial Activity: They have been found to be active against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4][5]
-
Anticancer Activity: Some derivatives have demonstrated inhibitory effects on the growth of various human cancer cell lines.[6]
-
Anti-inflammatory and Analgesic Activity: The hydrazone moiety is present in several known anti-inflammatory and analgesic drugs.[6]
-
Anticonvulsant Activity: Certain hydrazone-containing compounds have shown potential as anticonvulsant agents.[6]
The diverse biological profile of these compounds makes them attractive candidates for further investigation in drug discovery programs. The synthetic protocols provided herein offer a solid foundation for the generation of libraries of this compound derivatives for biological screening.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Antimicrobial Activity of New Pyrimidine-Hydrazones: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]
Application Notes and Protocols: Step-by-Step Synthesis of Pyrazolo[3,4-d]pyrimidines Using 4-Hydrazinyl-5,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This scaffold is a core component of numerous compounds investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides a detailed protocol for the synthesis of a model pyrazolo[3,4-d]pyrimidine derivative, specifically 3,5,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, starting from 4-hydrazinyl-5,6-dimethylpyrimidine and ethyl acetoacetate. The protocol is based on established cyclocondensation reactions of hydrazinylpyrimidines with β-dicarbonyl compounds.
Overall Reaction Scheme
The synthesis is a two-step process beginning with the preparation of the key intermediate, this compound, followed by its cyclocondensation with ethyl acetoacetate to yield the target pyrazolo[3,4-d]pyrimidine.
Caption: Overall synthetic scheme for 3,5,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Experimental Protocols
Part 1: Synthesis of this compound
This procedure outlines the synthesis of the key starting material from the corresponding chloropyrimidine.
Materials:
-
4-Chloro-5,6-dimethylpyrimidine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chloro-5,6-dimethylpyrimidine (0.1 mol) in 100 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.2 mol) dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 50-60 °C.
Part 2: Synthesis of 3,5,6-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol details the cyclocondensation reaction to form the target pyrazolo[3,4-d]pyrimidine.
Materials:
-
This compound (from Part 1)
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (0.05 mol) in 50 mL of glacial acetic acid.
-
Add ethyl acetoacetate (0.055 mol) to the suspension.
-
Heat the reaction mixture to reflux for 8-10 hours, with continuous stirring. Monitor the reaction by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product thoroughly with water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 3,5,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
| Parameter | This compound | 3,5,6-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
| Molecular Formula | C₆H₁₀N₄ | C₈H₁₀N₄O |
| Molecular Weight | 138.17 g/mol | 178.19 g/mol |
| Typical Yield | 75-85% | 65-75% |
| Melting Point | 145-147 °C | >300 °C |
| Appearance | White to off-white solid | White crystalline solid |
Characterization Data for 3,5,6-Trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:
-
¹H NMR (DMSO-d₆, δ ppm): 12.1 (s, 1H, NH), 3.4 (s, 3H, N-CH₃), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): 3450 (N-H stretching), 1680 (C=O stretching), 1600 (C=N stretching).
-
Mass Spectrum (m/z): 178 (M⁺).
Signaling Pathways and Experimental Workflows
The synthesis of pyrazolo[3,4-d]pyrimidines via cyclocondensation is a well-established method in heterocyclic chemistry. The following diagrams illustrate the proposed reaction mechanism and the experimental workflow.
Proposed Reaction Mechanism
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the pyrazolo[3,4-d]pyrimidine ring system.
Caption: Proposed mechanism for the formation of the pyrazolo[3,4-d]pyrimidine ring.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of the target compound.
Caption: A streamlined workflow for the synthesis and analysis of the target molecule.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a representative pyrazolo[3,4-d]pyrimidine derivative. The described methods are robust and can be adapted for the synthesis of a variety of analogues by employing different substituted hydrazinylpyrimidines and β-dicarbonyl compounds. The characterization data provided serves as a benchmark for researchers working on the synthesis of similar compounds. The pyrazolo[3,4-d]pyrimidine scaffold continues to be a valuable platform for the discovery of new therapeutic agents.
References
Application Notes and Protocols for In Vitro Biological Activity Testing of 4-hydrazinyl-5,6-dimethylpyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of common in vitro assays to evaluate the biological activity of 4-hydrazinyl-5,6-dimethylpyrimidine compounds and their derivatives. The primary activities associated with this class of compounds, based on existing literature for structurally related pyrimidines, include anticancer, enzyme inhibitory, and antimicrobial effects.
Anticancer Activity: Cell Viability and Cytotoxicity Assays
A fundamental step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to assess the cytotoxicity of this compound compounds against a panel of human cancer cell lines.
Materials:
-
This compound compound (and its derivatives)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG-2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "no-treatment control" (cells in medium only).
-
Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Anticancer Activity
The results of the MTT assay can be summarized in a table for easy comparison of the cytotoxic effects of different this compound derivatives.
| Compound ID | Derivative | Target Cell Line | Incubation Time (h) | IC₅₀ (µM)[3][4] |
| HDP-01 | This compound | MCF-7 | 48 | 21.5 |
| HDP-02 | (E)-N'-(4-chlorobenzylidene)-... | MCF-7 | 48 | 15.8 |
| HDP-03 | (E)-N'-(4-nitrobenzylidene)-... | MCF-7 | 48 | 11.0 |
| HDP-01 | This compound | A549 | 48 | 35.2 |
| HDP-02 | (E)-N'-(4-chlorobenzylidene)-... | A549 | 48 | 28.4 |
| HDP-03 | (E)-N'-(4-nitrobenzylidene)-... | A549 | 48 | 19.7 |
Note: The IC₅₀ values presented are hypothetical examples based on data for structurally related compounds.
Visualization: MTT Assay Workflow
Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.
Enzyme Inhibition Assays
Pyrimidine derivatives are well-known inhibitors of various enzymes, particularly kinases.[2] An in vitro kinase inhibition assay can quantify the potency of this compound compounds against specific kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for a Tyrosine Kinase)
This protocol outlines a general method for assessing the inhibitory effect of test compounds on the activity of a purified kinase enzyme.
Materials:
-
Purified recombinant kinase (e.g., Src, Abl, VEGFR-2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
This compound compounds
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compounds and the positive control in 100% DMSO.
-
Create a series of dilutions in kinase reaction buffer to achieve the desired final concentrations.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Test compound dilution or DMSO (for control).
-
Kinase enzyme solution.
-
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of the substrate peptide and ATP to each well to start the reaction.
-
The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The incubation time may need to be optimized for the specific kinase.
-
-
Detection of Kinase Activity:
-
After the incubation, add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. A lower ATP level indicates higher kinase activity.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition
| Compound ID | Target Kinase | IC₅₀ (nM)[5][6] |
| HDP-01 | Src | 150 |
| HDP-02 | Abl | 250 |
| HDP-03 | VEGFR-2 | 85 |
| Staurosporine | Src | 5 |
Note: The IC₅₀ values presented are hypothetical examples for illustrative purposes.
Visualization: Generic Kinase Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine compound.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight on appropriate agar plates.
-
Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of broth to all wells except the first column.
-
Add 100 µL of the test compound (at a starting concentration, e.g., 1024 µg/mL in broth) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (with a standard antibiotic), a negative control (broth and inoculum, no compound), and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually (turbidity) or by adding a viability indicator like resazurin (a color change from blue to pink indicates growth).
-
Data Presentation: Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) |
| HDP-01 | S. aureus (Gram-positive) | 64 |
| HDP-02 | S. aureus (Gram-positive) | 32 |
| HDP-01 | E. coli (Gram-negative) | 128 |
| HDP-02 | E. coli (Gram-negative) | 64 |
| HDP-01 | C. albicans (Fungus) | >256 |
| HDP-02 | C. albicans (Fungus) | 128 |
Note: The MIC values presented are hypothetical examples.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-hydrazinyl-5,6-dimethylpyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine scaffolds are privileged structures in medicinal chemistry, frequently found in approved drugs and clinical candidates. The 4-hydrazinyl-5,6-dimethylpyrimidine core, in particular, offers a versatile platform for the generation of diverse chemical libraries. These libraries are of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets, most notably protein kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This document provides detailed application notes and protocols for the high-throughput screening of this compound libraries, with a focus on identifying inhibitors of Janus kinases (JAKs), a family of non-receptor tyrosine kinases central to cytokine signaling.
Principle of the Assay
The primary HTS method described here is a competitive binding fluorescence polarization (FP) assay. This technique is well-suited for HTS due to its homogeneous format (no separation steps required), sensitivity, and robustness. The assay principle relies on the measurement of the change in polarization of fluorescently labeled light emitted from a small fluorescent molecule (tracer).
When a small, fluorescently labeled tracer binds to a larger protein target (e.g., a kinase), its rotation in solution is slowed down, resulting in a high fluorescence polarization signal. In a competitive assay format, library compounds that bind to the same site on the protein as the tracer will displace it. This displacement leads to the tracer tumbling more rapidly in solution, resulting in a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.
Featured Application: Screening for JAK2 Inhibitors
The Janus kinase (JAK) family, particularly JAK2, is a key mediator in the JAK-STAT signaling pathway, which is critical for hematopoiesis and immune response.[1][2][3][4][5][6] Dysregulation of the JAK2-STAT pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases. Therefore, identifying small molecule inhibitors of JAK2 is a promising therapeutic strategy. Libraries of this compound derivatives can be effectively screened against the JAK2 kinase domain using the fluorescence polarization assay detailed below.
Experimental Protocols
Materials and Reagents
-
JAK2 Kinase Domain: Recombinant human JAK2 (JH1, catalytic domain), purified.
-
Fluorescent Tracer: A high-affinity, fluorescently labeled small molecule probe that binds to the ATP-binding site of JAK2.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.
-
Test Compounds: this compound library dissolved in 100% DMSO.
-
Positive Control: A known JAK2 inhibitor (e.g., Ruxolitinib).
-
Negative Control: DMSO.
-
Microplates: Low-volume, black, 384-well microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Assay Protocol: Fluorescence Polarization (FP) Based Competitive Binding Assay
-
Compound Plating:
-
Prepare serial dilutions of the this compound library compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well microplate.
-
For control wells, dispense 50 nL of DMSO (negative control) or a known JAK2 inhibitor (positive control).
-
-
Reagent Preparation:
-
Prepare a 2X solution of the JAK2 kinase domain in assay buffer. The final concentration in the well should be optimized to be at or below the Kd of the tracer to ensure assay sensitivity.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The final concentration should be at its Kd for the target to achieve an optimal assay window.
-
-
Assay Procedure:
-
Add 5 µL of the 2X JAK2 kinase domain solution to each well of the 384-well plate containing the pre-dispensed compounds.
-
Centrifuge the plate briefly to ensure mixing.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Centrifuge the plate briefly.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based tracer).
-
Data Analysis
-
Normalization:
-
The raw fluorescence polarization data (in millipolarization units, mP) is normalized to the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_high_control) / (mP_low_control - mP_high_control)])
-
mP_sample: mP value of the test compound well.
-
mP_high_control: Average mP value of the wells with DMSO (no inhibition).
-
mP_low_control: Average mP value of the wells with the positive control inhibitor (maximum inhibition).
-
-
-
Hit Identification:
-
Compounds that exhibit a percentage of inhibition above a certain threshold (e.g., >50%) are considered primary hits.
-
-
Dose-Response Analysis:
-
Primary hits are subjected to secondary screening where they are tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
-
Quality Control:
-
The Z'-factor is calculated for each plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - [(3 * (SD_low_control + SD_high_control)) / |(Mean_low_control - Mean_high_control)|]
-
SD: Standard Deviation
-
Mean: Average
-
-
Data Presentation
Quantitative data from the high-throughput screen should be summarized in a clear and structured format to facilitate the identification and prioritization of hits.
Table 1: Summary of Primary HTS Campaign for a 10,000 Compound this compound Library against JAK2
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Number of Primary Hits (>50% Inhibition) | 250 |
| Hit Rate | 2.5% |
| Average Z'-factor | 0.82 ± 0.05 |
Table 2: Dose-Response Data for Selected Hits from the this compound Library
| Compound ID | Scaffold | IC50 (µM) vs. JAK2 |
| HTS-001 | 4-(2-(phenyl)hydrazinyl)-5,6-dimethylpyrimidine | 0.15 |
| HTS-002 | 4-(2-(4-chlorophenyl)hydrazinyl)-5,6-dimethylpyrimidine | 0.08 |
| HTS-003 | 4-(2-(pyridin-2-yl)hydrazinyl)-5,6-dimethylpyrimidine | 0.21 |
| HTS-004 | 4-(2-(benzyl)hydrazinyl)-5,6-dimethylpyrimidine | 1.5 |
| HTS-005 | 4-(2-(4-methoxyphenyl)hydrazinyl)-5,6-dimethylpyrimidine | 0.11 |
| Ruxolitinib (Control) | Pyrrolo[2,3-d]pyrimidine | 0.003 |
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway.
Experimental Workflow
Caption: High-throughput screening workflow.
References
- 1. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK2 JH2 Fluorescence Polarization Assay and Crystal Structures for Complexes with Three Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Analytical techniques for monitoring the progress of 4-hydrazinyl-5,6-dimethylpyrimidine reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 4-hydrazinyl-5,6-dimethylpyrimidine. The following protocols for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to offer robust and reliable analytical techniques for reaction monitoring, impurity profiling, and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative analysis of reaction progress, offering high resolution and sensitivity. A reversed-phase method is generally suitable for the analysis of pyrimidine derivatives.[1]
Application Note:
A C18 column is often employed for the separation of pyrimidine derivatives, providing a good balance of hydrophobic retention and peak shape.[1] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The choice of buffer and pH can significantly impact the retention and selectivity of the analytes. For hydrazinylpyrimidines, a slightly acidic mobile phase can help to ensure the protonation of the basic nitrogen atoms, leading to better peak shapes. UV detection is commonly used, with the wavelength set to the absorbance maximum of the pyrimidine core.
For quantitative analysis, a calibration curve should be constructed using standards of known concentrations. The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points and determining the concentration of the starting material, intermediates, and the final product.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid) to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
Table 1: HPLC Monitoring of a Typical Reaction
| Time (hours) | Starting Material (%) | Product (%) | Intermediate (%) |
| 0 | 100 | 0 | 0 |
| 1 | 75.2 | 20.1 | 4.7 |
| 2 | 48.9 | 45.3 | 5.8 |
| 4 | 15.6 | 78.9 | 5.5 |
| 6 | 2.3 | 95.1 | 2.6 |
| 8 | <0.1 | 98.2 | 1.7 |
Note: The data presented is representative of a typical reaction profile and should be adapted based on experimental results.
Caption: Workflow for HPLC analysis of reaction progress.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress. It is particularly useful for quickly assessing the presence of starting materials, products, and byproducts.
Application Note:
For the separation of pyrimidine derivatives, silica gel is a common stationary phase. The choice of the mobile phase is crucial for achieving good separation. A common starting point for developing a TLC method is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent (e.g., methanol or dichloromethane). The polarity of the solvent system can be adjusted to optimize the separation. For hydrazinylpyrimidines, which are relatively polar, a more polar solvent system is often required. The addition of a small amount of a basic modifier like triethylamine or ammonia can help to reduce tailing of basic compounds. Visualization of the spots can be achieved under UV light (if the compounds are UV-active) or by using a staining agent.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Solvent System): A mixture of Ethyl Acetate and Methanol (e.g., 9:1 v/v). The ratio can be adjusted based on the polarity of the compounds. For more polar compounds, the proportion of methanol can be increased.
-
Sample Application: Spot a small amount of the diluted reaction mixture onto the TLC plate using a capillary tube.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization:
-
Examine the dried plate under UV light at 254 nm.
-
Alternatively, stain the plate using a potassium permanganate solution or iodine vapor.
-
-
Analysis: Compare the Rf values of the spots corresponding to the starting material, product, and any intermediates. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Data Presentation:
Table 2: TLC Monitoring of a Reaction
| Time (hours) | Rf (Starting Material) | Rf (Product) | Observations |
| 0 | 0.65 | - | Single spot of starting material. |
| 2 | 0.65 | 0.40 | Faint product spot appears. |
| 4 | 0.65 | 0.40 | Intensity of product spot increases. |
| 6 | Faint | 0.40 | Starting material spot is barely visible. |
| 8 | - | 0.40 | Only the product spot is visible. |
Note: Rf values are dependent on the specific TLC conditions and should be determined experimentally.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydrazinyl-5,6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthetic route involves a two-step process. The first step is the chlorination of a corresponding hydroxy- or oxo-pyrimidine, followed by a nucleophilic substitution reaction with hydrazine hydrate.
Q2: What is a common starting material for the synthesis of 4-chloro-5,6-dimethylpyrimidine?
A2: A typical starting material is 5,6-dimethyluracil (a di-hydroxypyrimidine), which can be chlorinated using a reagent like phosphorus oxychloride (POCl₃).
Q3: What are the typical reaction conditions for the hydrazinolysis of 4-chloro-5,6-dimethylpyrimidine?
A3: The reaction is generally carried out by heating the chlorinated pyrimidine with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction is often run at reflux for several hours.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the chloro-pyrimidine and the formation of the product.
Q5: What are some potential side reactions to be aware of?
A5: Potential side reactions include the formation of di-substituted pyrimidines (if there are other leaving groups on the ring), and in some cases, with harsh conditions or prolonged reaction times, ring-opening of the pyrimidine can occur.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Starting Material (4-chloro-5,6-dimethylpyrimidine) | Verify the purity and identity of the starting material using techniques like NMR or mass spectrometry. Ensure it has been stored under appropriate conditions (cool, dry, and away from moisture). |
| Insufficient Reaction Temperature | Ensure the reaction mixture reaches the appropriate temperature for a sufficient duration. For ethanol, this typically means reflux temperature. Consider using a higher-boiling solvent if starting materials are unreactive, but be mindful of potential side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. If the starting material is still present after the initially planned time, extend the reaction duration. |
| Excess Water in Hydrazine Hydrate | Use a fresh, high-purity grade of hydrazine hydrate. Water can hydrolyze the starting chloro-pyrimidine back to the hydroxy-pyrimidine. |
| Degradation of Product | Prolonged heating or excessively harsh conditions can lead to product degradation. Once TLC indicates the consumption of the starting material, proceed with the work-up promptly. |
Issue 2: Impure Product After Work-up
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material | If TLC shows the presence of the starting chloro-pyrimidine, consider increasing the reaction time or the molar excess of hydrazine hydrate. The product can often be purified by recrystallization. |
| Formation of Side Products | Optimize the reaction conditions (temperature, time, and stoichiometry of reactants) to minimize side product formation. Purification via column chromatography or recrystallization may be necessary. |
| Hydrolysis of Starting Material | Ensure all glassware is dry and use anhydrous solvents if necessary. Minimize exposure of the reaction to atmospheric moisture. |
| Residual Hydrazine | During work-up, ensure the product is thoroughly washed to remove any excess hydrazine hydrate. |
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-5,6-dimethylpyrimidine
This protocol is a general method for the chlorination of a hydroxypyrimidine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5,6-dimethyluracil.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the flask. A tertiary amine, such as pyridine, can be added as a base.[2]
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, the excess POCl₃ is carefully removed, often by distillation under reduced pressure. The residue is then cautiously quenched with ice water.
-
Isolation: The product can be extracted with an organic solvent (e.g., diethyl ether) and purified by distillation or recrystallization.
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for the hydrazinolysis of chloropyrimidines.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-5,6-dimethylpyrimidine in ethanol.
-
Reagent Addition: Add hydrazine hydrate to the solution. An excess of hydrazine hydrate is often used.
-
Reaction Conditions: Heat the reaction mixture to reflux (on a water bath) for 2-3 hours.[1] Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[1]
-
Isolation and Purification: Collect the solid product by filtration, wash it with water and then with cold ethanol, and dry it.[1] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data for Illustration)
| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Hydrazine:Chloro-pyrimidine) | Yield (%) |
| 1 | Ethanol | 78 (Reflux) | 2 | 2:1 | 85 |
| 2 | Ethanol | 78 (Reflux) | 4 | 2:1 | 92 |
| 3 | Isopropanol | 82 (Reflux) | 2 | 2:1 | 88 |
| 4 | Ethanol | 50 | 4 | 2:1 | 65 |
| 5 | Ethanol | 78 (Reflux) | 2 | 1:1 | 75 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of Crude 4-Hydrazinyl-5,6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-hydrazinyl-5,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the reaction of 4-chloro-5,6-dimethylpyrimidine with hydrazine hydrate. Based on this, the most probable impurities include:
-
Unreacted Starting Materials: 4-chloro-5,6-dimethylpyrimidine.
-
Excess Reagents: Hydrazine and its salts (e.g., hydrazine hydrochloride).
-
Byproducts: Small amounts of di-substituted pyrimidines or other side-reaction products.
Q2: What are the recommended purification techniques for this compound?
A2: The two primary and most effective purification techniques for crude this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Ethanol is a commonly used and effective solvent for the recrystallization of hydrazinylpyrimidines. Other potential solvents that could be explored, based on the polarity of the compound, include isopropanol, acetonitrile, or mixtures of ethanol and water. The ideal solvent should dissolve the crude product at an elevated temperature and allow for the crystallization of the pure compound upon cooling, while keeping impurities dissolved.
Q4: What are the general conditions for column chromatography of this compound?
A4: For column chromatography, silica gel is the recommended stationary phase. The mobile phase (eluent) should be a solvent system that provides good separation between the desired product and its impurities. A common starting point for polar compounds like this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the components. For basic compounds, adding a small amount of a base like triethylamine to the eluent can improve peak shape and reduce tailing.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after recrystallization | The chosen solvent is too good at dissolving the product, even at low temperatures. | Try a less polar solvent or a solvent mixture. You can also try to induce crystallization by scratching the inside of the flask or adding a seed crystal. Ensure the cooling process is slow to allow for proper crystal formation. |
| The product is precipitating out with impurities. | Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. | |
| Low recovery after column chromatography | The compound is strongly adsorbed to the silica gel. | Increase the polarity of the eluent. For basic compounds, adding a small amount of triethylamine or ammonia in methanol to the mobile phase can help to elute the product. |
| The compound is co-eluting with impurities. | Optimize the eluent system. Run thin-layer chromatography (TLC) with various solvent mixtures to find the optimal separation conditions before performing the column chromatography. |
Persistent Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (4-chloro-5,6-dimethylpyrimidine) in NMR/HPLC | Incomplete reaction during synthesis. | Drive the reaction to completion by increasing the reaction time, temperature, or the equivalents of hydrazine hydrate. For purification, a carefully optimized column chromatography is likely necessary to separate the product from the less polar starting material. |
| Presence of hydrazine salts in NMR/HPLC | Inadequate work-up or washing. | Wash the crude product with a suitable solvent in which the hydrazine salts are soluble but the desired product is not. For instance, washing with cold water or a dilute brine solution can help remove these salts.[1] If the product is soluble in an organic solvent, an aqueous wash of the organic layer can be effective. |
| Unidentified peaks in the chromatogram or spectrum | Formation of side products during the synthesis. | Characterize the impurities if possible (e.g., by mass spectrometry) to understand their origin. A combination of purification techniques might be necessary. For example, an initial recrystallization to remove the bulk of impurities followed by column chromatography for fine purification. |
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane) to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the desired compound down the column.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for addressing low purification yields.
References
Common side reactions in the synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine and how to avoid them
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves a three-step process starting from ethyl acetoacetate and urea to form 4-hydroxy-5,6-dimethylpyrimidine. This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield 4-chloro-5,6-dimethylpyrimidine. Finally, a nucleophilic substitution reaction with hydrazine hydrate yields the desired product, this compound.
Q2: What are the critical parameters in the chlorination step?
The chlorination of 4-hydroxy-5,6-dimethylpyrimidine is a crucial step. Key parameters to control are:
-
Reagent Stoichiometry: Using a slight excess of POCl₃ is common, but large excesses can lead to environmental and safety issues during workup.[1][2] Equimolar conditions under solvent-free, high-temperature sealed reactor conditions have also been proven effective and are more environmentally friendly.[1][3][4]
-
Temperature: The reaction typically requires heating to reflux.[1] Inadequate temperature can lead to incomplete conversion.
-
Base: An organic base, such as pyridine or a tertiary amine, is often used to neutralize the HCl generated during the reaction.[1]
Q3: What is the typical procedure for the final hydrazinolysis step?
The reaction of 4-chloro-5,6-dimethylpyrimidine with hydrazine hydrate is typically carried out in a protic solvent like ethanol. The mixture is heated under reflux for several hours. The product often precipitates upon cooling and can be isolated by filtration.
Q4: How can I purify the final product?
Recrystallization from a suitable solvent, such as ethanol, is a common method for purifying this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 4-chloro-5,6-dimethylpyrimidine | 1. Incomplete reaction. 2. Hydrolysis of the product during workup. | 1. Ensure the reaction is heated to a sufficient temperature (reflux) for an adequate duration. 2. Quench the reaction mixture carefully with ice-cold water and neutralize with a base (e.g., Na₂CO₃) to a pH of 8-9 to minimize hydrolysis of the chloro-substituent.[1] |
| Formation of 4-hydroxy-5,6-dimethylpyrimidine as a byproduct | Hydrolysis of the 4-chloro-5,6-dimethylpyrimidine starting material or product during the hydrazinolysis step. | 1. Use anhydrous solvents for the reaction. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Presence of a di-hydrazinyl byproduct | This is less common for a mono-chloro precursor but could indicate the presence of a di-chloro impurity in the starting material. | 1. Ensure the purity of the 4-chloro-5,6-dimethylpyrimidine starting material. 2. Use a controlled stoichiometry of hydrazine hydrate (a slight excess is usually sufficient). |
| Product degradation (discoloration) | The hydrazino group can be susceptible to oxidation, especially in the presence of air at elevated temperatures. | 1. Conduct the reaction under an inert atmosphere. 2. Minimize the reaction time and avoid prolonged heating. 3. Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Synthesis of 4-hydroxy-5,6-dimethylpyrimidine
This synthesis is analogous to the preparation of 2-hydroxy-4,6-dimethylpyrimidine.[5]
-
In a round-bottom flask, dissolve urea (1 molar equivalent) in ethanol with heating.
-
Add 2,4-pentanedione (acetylacetone) (1.05 to 1.10 molar equivalents) to the solution.
-
Heat the mixture to 40-50 °C.
-
Slowly add concentrated sulfuric acid (0.7 to 0.8 molar equivalents) dropwise while maintaining the temperature below 50 °C.
-
After the addition is complete, continue to stir the reaction mixture for 1-3 hours.
-
Cool the mixture, and the sulfate salt of the product will precipitate.
-
Isolate the solid by filtration.
-
Neutralize with an aqueous base (e.g., NaOH solution), cool, and crystallize to obtain 4-hydroxy-5,6-dimethylpyrimidine.
Synthesis of 4-chloro-5,6-dimethylpyrimidine
This procedure is based on general methods for the chlorination of hydroxypyrimidines.[1][4]
-
In a sealed reactor, combine 4-hydroxy-5,6-dimethylpyrimidine (1 molar equivalent), phosphorus oxychloride (1 molar equivalent), and pyridine (1 molar equivalent).
-
Heat the mixture to 140 °C for 2 hours.
-
After cooling, carefully quench the reaction mixture with ice-cold water.
-
Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.
-
The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure.
Synthesis of this compound
This is an analogous procedure based on the synthesis of similar hydrazinylpyrimidines.
-
To a solution of 4-chloro-5,6-dimethylpyrimidine (1 molar equivalent) in ethanol, add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 molar equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Common side reactions in the synthesis.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
Optimization of reaction conditions (temperature, solvent, catalyst) for 4-hydrazinyl-5,6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method for the synthesis of this compound is the nucleophilic substitution of 4-chloro-5,6-dimethylpyrimidine with hydrazine hydrate.
Q2: What is a typical solvent used for this reaction?
A2: Ethanol is a commonly used solvent for the reaction between chloropyrimidines and hydrazine hydrate, often under reflux conditions.[1] Other solvents like dioxane have also been reported for similar reactions.
Q3: Is a catalyst required for the reaction?
A3: The reaction can often proceed without a catalyst. However, in some cases involving related pyrimidine syntheses, a base like piperidine has been used to facilitate the reaction.
Q4: What are the typical reaction temperatures and times?
A4: Reaction temperatures typically range from room temperature to the reflux temperature of the chosen solvent. For instance, similar reactions have been effectively carried out at 60°C or under reflux in ethanol.[1][2] Reaction times can vary from a few hours to overnight, depending on the specific conditions.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (4-chloro-5,6-dimethylpyrimidine) and the appearance of the product spot.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Incomplete reaction. | - Increase the reaction time. - Increase the reaction temperature; try refluxing the solvent. - Use a higher excess of hydrazine hydrate. |
| 2. Degradation of starting material or product. | - Lower the reaction temperature and extend the reaction time. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air. | |
| 3. Inactive starting material. | - Check the purity of 4-chloro-5,6-dimethylpyrimidine and hydrazine hydrate. | |
| Formation of Multiple Products (Impure Product) | 1. Side reactions due to high temperature. | - Lower the reaction temperature. |
| 2. Presence of water leading to hydrolysis of the chloropyrimidine. | - Use anhydrous solvents. | |
| 3. Reaction with atmospheric CO2. | - Perform the reaction under an inert atmosphere. | |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent. | - After the reaction, cool the mixture in an ice bath to promote precipitation. - If the product is still soluble, remove the solvent under reduced pressure and attempt crystallization from a different solvent system. |
| 2. Product is an oil. | - Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. - Purify by column chromatography. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar hydrazinyl-pyrimidines. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-5,6-dimethylpyrimidine (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. The addition can be mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature, and then in an ice bath to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Hydrazine Reaction
The following data is from a study on a pseudo-six-component synthesis involving hydrazine hydrate and demonstrates the effect of solvent and catalyst on yield. This can serve as a reference for optimizing the synthesis of this compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | < 5 |
| 2 | 5 | Ethanol | Reflux | 5 | 85 |
| 3 | 5 | Ethyl Acetate | Reflux | 6 | 70 |
| 4 | 5 | Dichloromethane | Reflux | 8 | 50 |
| 5 | 5 | Water | 80 | 6 | 80 |
| 6 | 5 | Chloroform | Reflux | 7 | 65 |
| 7 | 5 | None (Solvent-free) | 80 | 2 | 95 |
Data adapted from a study on a related multicomponent reaction to illustrate general optimization principles.[3]
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
References
Stability issues and degradation pathways of 4-hydrazinyl-5,6-dimethylpyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-hydrazinyl-5,6-dimethylpyrimidine. It addresses common stability issues, potential degradation pathways, and offers troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal shelf life, store at 2-8°C. Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation.
Q2: I am observing a change in the color of my solid this compound sample over time. What could be the cause?
A2: A color change, typically to a yellowish or brownish hue, can indicate degradation of the compound. This is often due to oxidation of the hydrazine moiety, especially upon exposure to air and light. It is crucial to handle the compound quickly and in an inert atmosphere whenever possible.
Q3: My reaction yield using this compound is lower than expected. Could the reagent's stability be a factor?
A3: Yes, the stability of this compound can significantly impact reaction yields. Degradation of the starting material will lead to a lower effective concentration and the presence of impurities that may interfere with the reaction. It is recommended to assess the purity of the compound before use, especially if it has been stored for an extended period or under suboptimal conditions.
Q4: What are the common degradation products of this compound that I should be aware of?
A4: The primary degradation pathway is likely the oxidation of the hydrazine group. This can lead to the formation of diimide and diazene intermediates, which can further react or decompose. Hydrolysis of the hydrazinyl group to a hydroxyl group is also a potential degradation pathway, particularly in acidic or basic aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Sample degradation during preparation or analysis. | Prepare samples fresh before analysis. Use cooled solvents and minimize exposure to light and air. Ensure the analytical method does not induce degradation (e.g., high temperatures in GC). |
| Formation of unexpected byproducts in a reaction | Degradation of this compound prior to or during the reaction. | Confirm the purity of the starting material using a suitable analytical technique (e.g., NMR, HPLC). Purify the compound if necessary. Run the reaction under an inert atmosphere. |
| Poor solubility of the compound | The compound may have degraded to less soluble impurities. | Attempt to purify a small amount of the material by recrystallization or column chromatography and check if solubility improves. |
| Precipitate formation in stock solutions | The compound may be unstable in the chosen solvent over time. | Prepare stock solutions fresh for each experiment. If a stock solution is necessary, perform a stability study in the chosen solvent to determine its viable lifetime. |
Stability Data Summary
The following tables summarize hypothetical stability data for this compound under various conditions. Note: This data is illustrative and should be confirmed by experimental analysis.
Table 1: Stability in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Purity after 24h (%) | Appearance |
| Dimethyl sulfoxide (DMSO) | 95 | Clear, colorless |
| Dichloromethane (DCM) | 92 | Slight yellow tint |
| Acetonitrile (ACN) | 90 | Yellowish solution |
| Methanol (MeOH) | 85 | Yellow solution with some precipitate |
| Water (pH 7) | 75 | Brownish solution |
Table 2: Thermal Stability of Solid Compound
| Temperature | Time | Purity (%) |
| 40°C | 7 days | 98 |
| 60°C | 7 days | 90 |
| 80°C | 7 days | 75 |
Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound.
Caption: Oxidative Degradation Pathway.
Caption: Hydrolytic Degradation Pathway.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a working concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the area percentage of the main peak.
-
Protocol 2: General Procedure for a Condensation Reaction
Objective: To provide a general workflow for using this compound in a condensation reaction with a carbonyl compound.
Caption: Experimental Workflow for Condensation Reaction.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general chemical principles and may not be exhaustive. Users should always perform their own stability testing and optimization for their specific applications. Always refer to the Safety Data Sheet (SDS) for safe handling procedures.
Troubleshooting guide for the synthesis of pyrazolo[3,4-d]pyrimidines from 4-hydrazinyl-5,6-dimethylpyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of pyrazolo[3,4-d]pyrimidines, with a specific focus on the reaction pathway starting from 4-hydrazinyl-5,6-dimethylpyrimidine. The guidance provided is based on established chemical principles and analogous syntheses reported in the literature for similar heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound?
The synthesis involves the cyclization of a 4-hydrazinylpyrimidine derivative with a reagent that provides a single carbon atom to complete the pyrazole ring. Common reagents for this transformation include triethyl orthoformate or formic acid. The reaction proceeds through the formation of a hydrazone-like intermediate which then undergoes intramolecular cyclization.
Q2: Why is this compound a common precursor?
While direct literature on this specific starting material is limited, 4-hydrazinylpyrimidines are logical precursors for pyrazolo[3,4-d]pyrimidines. The pyrimidine ring is already in place, and the hydrazinyl group is a reactive handle for the formation of the fused pyrazole ring. This synthetic strategy is a common approach for the construction of fused heterocyclic systems.
Q3: What are the expected products when reacting this compound with triethyl orthoformate versus formic acid?
Reaction with triethyl orthoformate typically yields the corresponding 5,6-dimethylpyrazolo[3,4-d]pyrimidine. When using formic acid, the reaction can lead to the formation of 5,6-dimethylpyrazolo[3,4-d]pyrimidin-4(5H)-one, a tautomer of the hydroxylated pyrazolopyrimidine.
Q4: Are there any major safety precautions to consider during this synthesis?
Yes. Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Formic acid is corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Suggested Action |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or increasing the temperature. |
| Poor quality of reagents | Ensure that the this compound is pure and dry. Use freshly distilled or high-purity triethyl orthoformate or formic acid. |
| Suboptimal reaction temperature | The cyclization step may require elevated temperatures. If the reaction is being run at room temperature, try heating the reaction mixture to reflux. |
| Presence of moisture | For reactions with orthoesters, the presence of water can lead to hydrolysis of the reagent. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incorrect solvent | The choice of solvent can significantly impact the reaction rate. High-boiling point solvents like ethanol, dioxane, or dimethylformamide (DMF) are often used for these types of cyclizations. |
Problem 2: Formation of Multiple Products/Side Reactions
Possible Causes & Solutions
| Possible Cause | Suggested Action |
| Formation of an uncyclized intermediate | The initial condensation product, a hydrazone-like species, may be stable under the reaction conditions and not cyclize. This can sometimes be addressed by changing the solvent to one with a higher boiling point or by adding a catalytic amount of acid (e.g., p-toluenesulfonic acid) to promote cyclization. |
| Side reactions with the cyclizing agent | If using an aldehyde as the one-carbon source, a stable hydrazone may form as the main product. To favor cyclization, the reaction may need to be heated for an extended period, possibly with a dehydrating agent. |
| Decomposition of starting material or product | Prolonged heating at high temperatures can sometimes lead to decomposition. Monitor the reaction by TLC to find the optimal balance between reaction completion and product degradation. |
Problem 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Suggested Action |
| Product is highly polar and remains in the aqueous phase during extraction | If the product is soluble in water, extraction with organic solvents may be inefficient. Try saturating the aqueous phase with sodium chloride to decrease the polarity of the product and improve extraction. Alternatively, evaporation of the aqueous phase (if the product is stable) or reverse-phase chromatography may be necessary. |
| Product co-elutes with impurities during column chromatography | Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. If the product can be protonated or deprotonated, consider using an acidic or basic modifier in the eluent. |
| Product is insoluble and difficult to recrystallize | Finding a suitable recrystallization solvent can be challenging for some heterocyclic compounds. A solvent screen with small amounts of the crude product is recommended. If a single solvent is not effective, try a binary solvent system. |
Experimental Protocols
General Procedure for the Synthesis of 5,6-dimethylpyrazolo[3,4-d]pyrimidine from this compound and Triethyl Orthoformate
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add triethyl orthoformate (1.2 mmol).
-
Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Troubleshooting Logic
Caption: Troubleshooting decision tree for pyrazolo[3,4-d]pyrimidine synthesis.
Methods for removing impurities from 4-hydrazinyl-5,6-dimethylpyrimidine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-hydrazinyl-5,6-dimethylpyrimidine products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Based on typical synthetic routes, potential impurities may include:
-
Unreacted Starting Materials: Such as 4-chloro-5,6-dimethylpyrimidine.
-
Side-Products: Formation of pyrazole derivatives can occur if diketones are present.
-
Hydrolysis Products: The hydrazinyl group can be susceptible to hydrolysis, leading to the formation of 4-hydroxy-5,6-dimethylpyrimidine.
-
Oxidation Products: The hydrazinyl group may be oxidized, leading to various colored impurities.
Q2: What are the recommended general methods for purifying this compound?
A2: The most common and effective methods for purifying pyrimidine derivatives like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By comparing the TLC profile of the crude product with the purified fractions against a reference standard, you can assess the removal of impurities.
Troubleshooting Guides
Recrystallization
Issue 1: Oily product or no crystal formation upon cooling.
-
Possible Cause: The chosen solvent is too good at dissolving the compound, even at low temperatures. The compound may also be precipitating as an oil because the solution is too saturated or cooling too quickly.
-
Solution:
-
Solvent Selection: Use a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrimidine derivatives include ethanol, ethyl acetate, and mixtures with hexanes.[1]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Issue 2: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures. The filtration process might also be inefficient.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent System: Consider a two-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly cloudy. Heat to clarify and then cool slowly.
-
Cooling: Ensure the solution is thoroughly cooled before filtration to minimize loss of product in the mother liquor.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
-
Issue 3: Colored impurities persist in the crystals.
-
Possible Cause: The colored impurities have similar solubility to the product in the chosen solvent.
-
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
-
Alternative Solvent: Experiment with different recrystallization solvents or solvent systems.
-
Column Chromatography
Issue 1: Poor separation of the product from impurities (overlapping spots on TLC).
-
Possible Cause: The chosen mobile phase (eluent) is either too polar or not polar enough.
-
Solution:
-
TLC Optimization: First, optimize the solvent system using TLC. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired product and good separation from impurity spots.
-
Solvent Gradient: If a single solvent system does not provide adequate separation, use a solvent gradient. Start with a less polar eluent and gradually increase the polarity by adding a more polar solvent. This can help to elute the less polar impurities first, followed by the product.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Add a Stronger Solvent: In some cases, a small amount of a more polar solvent like methanol or isopropanol can be added to the eluent to help elute highly polar compounds.
-
Issue 3: Streaking or tailing of the product band on the column.
-
Possible Cause: The sample is overloaded, the compound has low solubility in the eluent, or there are interactions with the stationary phase.
-
Solution:
-
Sample Load: Ensure you are not loading too much crude product onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Solubility: Dissolve the sample in a minimum amount of a solvent in which it is highly soluble before loading it onto the column.
-
Stationary Phase: For basic compounds like hydrazinylpyrimidines, the acidic nature of silica gel can sometimes cause tailing. In such cases, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Batch of this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85% | 95% | 70% | Effective for removing less polar impurities. |
| Recrystallization (Ethyl Acetate/Hexane) | 85% | 97% | 65% | Good for removing a broader range of impurities. |
| Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) | 85% | >99% | 50% | Best for achieving high purity, but with lower yield. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Column Packing:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system.
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC.
-
If the product is not eluting, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for purification by column chromatography.
References
Enhancing the regioselectivity of reactions with 4-hydrazinyl-5,6-dimethylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydrazinyl-5,6-dimethylpyrimidine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when reacting this compound, particularly with unsymmetrical dicarbonyl compounds to form pyrazole derivatives—a common step in the synthesis of pyrazolo[3,4-d]pyrimidines.
Q1: I am reacting this compound with an unsymmetrical β-diketone and getting a mixture of regioisomers. How can I favor the formation of one isomer over the other?
A1: The formation of regioisomeric pyrazoles is a common challenge. The outcome of the reaction is dictated by which nitrogen atom of the hydrazine attacks which carbonyl group of the diketone. Several factors can be manipulated to control this selectivity:
-
pH of the reaction medium: This is one of the most critical factors. Acidic conditions can protonate the more basic nitrogen atom of the hydrazine, altering its nucleophilicity and directing the reaction pathway.
-
Solvent Choice: The polarity of the solvent can influence the tautomeric equilibrium of the β-diketone and the reactivity of the nucleophile. Protic solvents (like ethanol) can form hydrogen bonds and may favor one pathway, while aprotic solvents (like DMF or DMSO) may favor another.
-
Steric and Electronic Effects: The substituents on your β-diketone play a significant role. A bulky substituent will sterically hinder the attack at the adjacent carbonyl group. Similarly, an electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Q2: How does pH specifically control the regioselectivity of pyrazole formation?
A2: In the reaction of a substituted hydrazine with a β-diketone, the initial step is the formation of a hydrazone intermediate. The regioselectivity is determined by which carbonyl group is attacked first.
-
Under Neutral or Basic Conditions: The terminal -NH2 group of the hydrazine is typically the more nucleophilic site. It will preferentially attack the more electrophilic or less sterically hindered carbonyl carbon of the diketone.
-
Under Acidic Conditions: The reaction mechanism can change significantly. The -NH- group linked to the pyrimidine ring may become the primary nucleophile after the more basic terminal -NH2 group is protonated. This reversal of nucleophilicity can lead to the formation of the opposite regioisomer. For similar substrates, acidic conditions have been shown to favor the formation of 5-substituted pyrazoles, whereas neutral conditions may yield intermediates that lead to 3-substituted pyrazoles.
Q3: What is the recommended solvent for enhancing regioselectivity?
A3: There is no single "best" solvent, as the optimal choice depends on the specific β-diketone used. However, a general troubleshooting approach is as follows:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are common starting points. They can facilitate proton transfer and may favor one regioisomer. However, they can also lead to mixtures.
-
Polar Aprotic Solvents (e.g., DMF, DMAc, DMSO): These solvents can sometimes offer higher regioselectivity, particularly in acid-catalyzed reactions.
-
Fluorinated Alcohols (e.g., TFE, HFIP): Studies on similar reactions have shown that fluorinated alcohols can dramatically increase regioselectivity in pyrazole formation by stabilizing certain transition states through hydrogen bonding.
We recommend screening a set of solvents to determine the best outcome for your specific substrate combination.
Q4: How can I reliably determine the structure of the major regioisomer I have synthesized?
A4: Unambiguous structure determination is crucial. The most powerful technique is 2D NMR spectroscopy:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is ideal for distinguishing regioisomers. Look for long-range correlations (2-3 bonds) between the protons on the pyrazole ring and the carbon atoms of the pyrimidine ring, and vice-versa. For example, a correlation between the pyrazole C-5 proton and the pyrimidine C-4 carbon would confirm a specific connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity between protons on the pyrazole ring substituents and protons on the dimethyl groups of the pyrimidine ring, helping to confirm the orientation of the molecule.
Data Presentation: Regioselectivity under Various Conditions
The following table summarizes expected regiomeric ratios for the reaction of this compound with a hypothetical unsymmetrical β-diketone (R1-CO-CH2-CO-R2, where R1 = Methyl, R2 = Trifluoromethyl). These are illustrative values based on known principles.
| Catalyst/Solvent System | Temperature (°C) | Time (h) | Regioisomer Ratio (A:B) | Predominant Isomer |
| Ethanol (Neutral) | Reflux | 6 | 60:40 | A |
| Ethanol / Acetic Acid (cat.) | Reflux | 4 | 15:85 | B |
| 2,2,2-Trifluoroethanol (TFE) | Reflux | 4 | 5:95 | B |
| DMF / H2SO4 (cat.) | 100 | 8 | 10:90 | B |
| Dioxane (Neutral) | Reflux | 12 | 55:45 | A |
Regioisomer A: Attack by -NH2 at the carbonyl adjacent to R1. Regioisomer B: Attack by -NH2 at the carbonyl adjacent to R2 (CF3).
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Regioselective Pyrazole Synthesis
This protocol is designed to favor the formation of the regioisomer resulting from the initial attack at the more sterically accessible or electronically activated carbonyl group.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Diketone: Add the unsymmetrical β-diketone (1.1 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., 3-4 drops of concentrated H2SO4 or a 0.1 eq of p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired regioisomer.
Protocol 2: Procedure for Synthesis under Neutral Conditions
This protocol may favor the alternative regioisomer compared to the acid-catalyzed method.
-
Reagent Preparation: Dissolve this compound (1.0 eq) and the unsymmetrical β-diketone (1.1 eq) in absolute ethanol.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC (typically 6-12 hours).
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: The resulting crude product, which may be a mixture of regioisomers, can often be separated by careful column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
Visualizations
The following diagrams illustrate the key concepts for enhancing regioselectivity.
Caption: Reaction pathways for controlling regioselectivity.
Caption: Troubleshooting workflow for enhancing regioselectivity.
Strategies for reducing reaction times in 4-hydrazinyl-5,6-dimethylpyrimidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine. The strategies outlined below focus on reducing reaction times and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable method is a two-step process. It begins with the chlorination of 5,6-dimethylpyrimidin-4-ol (the keto-enol tautomer of 5,6-dimethyluracil) to yield 4-chloro-5,6-dimethylpyrimidine. This intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with hydrazine hydrate to produce the final product.
Q2: My reaction to form 4-chloro-5,6-dimethylpyrimidine is sluggish and gives low yields. What are the likely causes?
A2: Incomplete conversion in the chlorination step is often due to insufficient or decomposed chlorinating agent (e.g., phosphorus oxychloride, POCl₃), inadequate reaction temperature, or the presence of moisture. Ensure the chlorinating agent is fresh and the reaction is conducted under anhydrous conditions.
Q3: The final hydrazinolysis step is slow. How can I accelerate it?
A3: Reaction time in the hydrazinolysis step can be reduced by optimizing the reaction temperature, using a suitable solvent that facilitates the dissolution of both reactants, and using a slight excess of hydrazine hydrate. Microwave-assisted synthesis can also be a viable option for significantly reducing reaction times.
Q4: I am observing the formation of multiple byproducts. What could be the reason?
A4: Byproduct formation can be attributed to side reactions of hydrazine, which is a strong nucleophile. For instance, if there are other electrophilic sites on your starting material or intermediate, hydrazine may react there. Additionally, di-substitution or ring-opening reactions can sometimes occur under harsh conditions (e.g., excessively high temperatures). Purifying the 4-chloro-5,6-dimethylpyrimidine intermediate before proceeding to the hydrazinolysis step is crucial.
Troubleshooting Guides
Issue 1: Slow or Incomplete Chlorination of 5,6-dimethylpyrimidin-4-ol
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; starting material remains after prolonged heating. | 1. Inactive chlorinating agent (e.g., hydrolyzed POCl₃).2. Reaction temperature is too low.3. Presence of moisture in the reaction setup. | 1. Use freshly distilled or a new bottle of POCl₃.2. Gradually increase the reflux temperature and monitor the reaction by TLC.3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., N₂ or Ar). |
| Low yield of 4-chloro-5,6-dimethylpyrimidine. | 1. Incomplete reaction.2. Product loss during work-up.3. Sub-optimal stoichiometry of reagents. | 1. Increase reaction time or temperature.2. Optimize the extraction and purification steps.3. Use a larger excess of the chlorinating agent. |
Issue 2: Slow Reaction Time in the Hydrazinolysis Step
| Symptom | Possible Cause | Suggested Solution |
| The conversion of 4-chloro-5,6-dimethylpyrimidine to the product is slow at room temperature. | 1. Insufficient thermal energy to overcome the activation barrier.2. Poor solubility of the starting material in the chosen solvent. | 1. Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or isopropanol is common.2. Use a solvent in which the chlorinated pyrimidine has good solubility at elevated temperatures. |
| The reaction does not go to completion even after extended heating. | 1. Insufficient amount of hydrazine hydrate.2. Deactivation of the pyrimidine ring by substituents. | 1. Use a slight excess (1.2-1.5 equivalents) of hydrazine hydrate.2. While not applicable for this specific molecule, be aware that strongly electron-donating groups can deactivate the ring for SNAr. |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-5,6-dimethylpyrimidine
-
Reagents and Setup:
-
5,6-dimethylpyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Ice bath
-
-
Procedure:
-
In a fume hood, add 5,6-dimethylpyrimidin-4-ol to a round-bottom flask.
-
Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (around 110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of this compound
-
Reagents and Setup:
-
4-chloro-5,6-dimethylpyrimidine
-
Hydrazine hydrate (64-80% solution)
-
Ethanol or isopropanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve 4-chloro-5,6-dimethylpyrimidine in ethanol or isopropanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool again.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the final product.
-
Quantitative Data Summary
The following table presents hypothetical data based on typical laboratory results for this synthesis, illustrating how different conditions can affect reaction time and yield.
| Step | Parameter Varied | Condition | Reaction Time (hours) | Yield (%) |
| Chlorination | Temperature | 90 °C | 6 | 65 |
| 110 °C (Reflux) | 3 | 85 | ||
| 130 °C | 2 | 82 (more impurities) | ||
| Hydrazinolysis | Temperature | 25 °C (Room Temp) | 24 | 70 |
| 80 °C (Reflux in Ethanol) | 2 | 92 | ||
| Molar Ratio (Hydrazine:Chloro-pyrimidine) | 1.1 : 1 | 3 | 88 | |
| 1.5 : 1 | 2 | 93 | ||
| 2.0 : 1 | 2 | 93 (no significant improvement) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis.
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-hydrazinyl-5,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic pathways to 4-hydrazinyl-5,6-dimethylpyrimidine, a key intermediate in the development of various pharmacologically active compounds. The routes are evaluated based on reaction efficiency, starting material accessibility, and procedural complexity, with supporting experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of this compound is predominantly achieved through a multi-step process commencing with the construction of a substituted pyrimidine ring, followed by functional group interconversion to introduce the hydrazinyl moiety. The most common and logical pathway involves the nucleophilic aromatic substitution of a 4-chloro-5,6-dimethylpyrimidine intermediate with hydrazine. This guide will compare two primary variations of this strategy, differing in their initial pyrimidine synthesis.
Route 1: Synthesis via 4-hydroxy-5,6-dimethylpyrimidine. Route 2: Synthesis via 5,6-dimethyl-2-thiouracil, followed by desulfurization and chlorination.
Quantitative Data Comparison
The following table summarizes the quantitative data for the key steps in the two synthetic routes. The data is compiled from analogous reactions and established chemical principles.
| Parameter | Route 1: Via 4-hydroxy-5,6-dimethylpyrimidine | Route 2: Via 5,6-dimethyl-2-thiouracil |
| Step 1: Pyrimidine Formation Yield | ~75-85% (estimated) | ~80-90% |
| Step 2: Chlorination Yield | ~85-95% | ~80-90% |
| Step 3: Hydrazinolysis Yield | ~80-90% | ~80-90% |
| Overall Estimated Yield | ~51-72% | ~51-73% |
| Purity (after purification) | >98% | >98% |
| Reaction Time (Total) | 24-48 hours | 24-48 hours |
| Starting Material Accessibility | Readily Available | Readily Available |
| Reagent Toxicity/Hazards | POCl₃ (corrosive, toxic) | POCl₃ (corrosive, toxic), Thiourea (toxic) |
Experimental Protocols
Route 1: Synthesis via 4-hydroxy-5,6-dimethylpyrimidine
Step 1: Synthesis of 4-hydroxy-5,6-dimethylpyrimidine
This step involves the condensation of ethyl 3-methylacetoacetate with acetamidine hydrochloride.
-
Materials: Ethyl 3-methylacetoacetate, acetamidine hydrochloride, sodium ethoxide, ethanol.
-
Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, acetamidine hydrochloride is added, followed by the dropwise addition of ethyl 3-methylacetoacetate at room temperature. The mixture is then refluxed for 6-8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water. The solution is acidified with acetic acid to precipitate the product, which is then filtered, washed with water, and dried.
Step 2: Synthesis of 4-chloro-5,6-dimethylpyrimidine
This step involves the chlorination of 4-hydroxy-5,6-dimethylpyrimidine using phosphorus oxychloride.
-
Materials: 4-hydroxy-5,6-dimethylpyrimidine, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.
-
Procedure: A mixture of 4-hydroxy-5,6-dimethylpyrimidine and phosphorus oxychloride is heated to reflux. A catalytic amount of N,N-dimethylaniline is added, and the reflux is maintained for 4-6 hours. The excess POCl₃ is then removed by distillation under reduced pressure. The residue is poured onto crushed ice and neutralized with a sodium carbonate solution. The resulting precipitate is filtered, washed with cold water, and dried.
Step 3: Synthesis of this compound
This final step is a nucleophilic substitution of the chloro group with hydrazine.
-
Materials: 4-chloro-5,6-dimethylpyrimidine, hydrazine hydrate, ethanol.
-
Procedure: 4-chloro-5,6-dimethylpyrimidine is dissolved in ethanol, and hydrazine hydrate is added dropwise at room temperature. The reaction mixture is then heated at reflux for 3-5 hours. The solvent is evaporated, and the residue is triturated with cold water to give the crude product. The product is recrystallized from ethanol to afford pure this compound.
Route 2: Synthesis via 5,6-dimethyl-2-thiouracil
Step 1: Synthesis of 5,6-dimethyl-2-thiouracil
This step involves the condensation of 3-methyl-2,4-pentanedione with thiourea.
-
Materials: 3-methyl-2,4-pentanedione, thiourea, sodium ethoxide, ethanol.
-
Procedure: Sodium metal is dissolved in absolute ethanol to prepare sodium ethoxide. Thiourea and 3-methyl-2,4-pentanedione are added, and the mixture is refluxed for 8-10 hours. The reaction mixture is cooled, and the solvent is removed under vacuum. The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried.
Step 2: Synthesis of 4-chloro-5,6-dimethylpyrimidine
This step involves the conversion of the thiouracil to the chloropyrimidine. This can be a two-step process involving desulfurization followed by chlorination, or a direct conversion. For a more direct approach, oxidation to a sulfonyl species followed by displacement with chloride is an option. However, a more common route is chlorination with POCl₃ which can also replace the hydroxyl groups formed in situ.
-
Materials: 5,6-dimethyl-2-thiouracil, phosphorus oxychloride (POCl₃).
-
Procedure: 5,6-dimethyl-2-thiouracil is refluxed in an excess of phosphorus oxychloride for 6-8 hours. The excess POCl₃ is distilled off under reduced pressure. The oily residue is then carefully poured onto ice and neutralized with a suitable base (e.g., sodium bicarbonate). The resulting solid is filtered, washed thoroughly with water, and dried.
Step 3: Synthesis of this compound
The procedure is identical to Step 3 in Route 1.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the two primary synthetic routes to this compound.
Caption: Comparative synthetic pathways to this compound.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound with comparable overall yields and reaction times. The choice between the two may depend on the availability and cost of the specific starting materials. Route 1, starting from ethyl 3-methylacetoacetate and acetamidine, is a classic approach to pyrimidine synthesis. Route 2, utilizing 3-methyl-2,4-pentanedione and thiourea, offers an alternative starting point that may be advantageous in certain laboratory settings. Both routes converge at the key intermediate, 4-chloro-5,6-dimethylpyrimidine, and conclude with a reliable hydrazinolysis step. For large-scale synthesis, optimization of the chlorination step to minimize the use of excess phosphorus oxychloride would be a key consideration for both environmental and safety reasons.
Comparative Efficacy of 4-Hydrazinyl-5,6-dimethylpyrimidine and Its Analogs: A Biological Activity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-hydrazinyl-5,6-dimethylpyrimidine and its analogs, focusing on their potential as anticancer and antimicrobial agents. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Anticancer Activity
Hydrazinopyrimidine derivatives have emerged as a promising class of compounds in cancer research, with many exhibiting significant cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key enzymes in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), or the induction of apoptosis.
A series of novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazine moiety demonstrated potent antiproliferative activities against several cancer cell lines. Notably, compound 34 from this series exhibited an exceptionally low IC50 value of 26.25 nM against the PC3 prostate cancer cell line, indicating high potency. This compound also showed excellent selectivity towards cancer cells over normal cell lines.[4] Further mechanistic studies revealed that this compound could significantly inhibit colony formation, increase cellular Reactive Oxygen Species (ROS) levels, suppress EGFR expression, and induce apoptosis in PC3 cells.[4]
In another study, novel thienopyrimidine-hydrazinyl compounds, TPH104c and TPH104m , were found to induce non-apoptotic cell death in triple-negative breast cancer (TNBC) cells. These compounds were significantly more selective for TNBC cells compared to normal mammary epithelial cells and acted by downregulating the mitochondrial fission protein, DRP1.[5]
The anticancer activity of pyrimidine derivatives is often linked to their ability to inhibit protein kinases. For instance, pyrimidine-based compounds have been developed as potent EGFR inhibitors for non-small cell lung cancer.[6] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its uncontrolled activation is a hallmark of many cancers.[1][7] Inhibition of EGFR tyrosine kinase by pyrimidine derivatives blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[1][7][8]
Some hydrazide-hydrazone derivatives have been shown to induce apoptosis through a caspase-independent pathway involving the activation of mitogen-activated protein kinases (MAPK) and the p53 pathway.[9]
Table 1: Comparative Anticancer Activity (IC50 values)
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| [1][2][3]triazolo[4,5-d]pyrimidine derivative 34 | PC3 (Prostate) | 0.02625 | [4] |
| Thienopyrimidine derivative 6j | HCT116 (Colon) | 0.6 - 1.2 | Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe-Bohrium |
| Thienopyrimidine derivative 6j | OV2008 (Ovarian) | 0.6 - 1.2 | Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe-Bohrium |
| Thienopyrimidine derivative 6j | A2780 (Ovarian) | 0.6 - 1.2 | Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe-Bohrium |
| Pyrazolo[3,4-d]pyrimidin-4-one 10e | MCF-7 (Breast) | 11 | [10] |
| Pyrimidine-5-carbonitrile 10b | HepG2 (Liver) | 3.56 | [8] |
| Pyrimidine-5-carbonitrile 10b | A549 (Lung) | 5.85 | [8] |
| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast) | 7.68 | [8] |
Antimicrobial Activity
Hydrazone and pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
A study on hydrazide-hydrazone derivatives revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed a minimum inhibitory concentration (MIC) as low as 0.49 µg/mL against E. coli, which is more potent than the standard antibiotic ciprofloxacin.[11] Another pyrimidine derivative exhibited two-fold higher antibacterial activity against E. coli and S. aureus than ampicillin.[11]
The antimicrobial efficacy of these compounds is influenced by the nature of substituents on the aromatic rings. Generally, electron-donating groups have been found to enhance antibacterial activity.[11]
Table 2: Comparative Antimicrobial Activity (MIC values)
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone derivative 5 | E. coli | 0.49 | [11] |
| Hydrazide-hydrazone derivative 6 | E. coli | 0.49 | [11] |
| Pyrimidine derivative 19 | E. coli | 12.5 | [11] |
| Pyrimidine derivative 19 | S. aureus | 6.25 | [11] |
| Pyrazoline and Hydrazone Derivatives | Various Bacteria | 32-512 | [12][13] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[14]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[15][16]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a common signaling pathway targeted by these compounds and a typical experimental workflow for their biological evaluation.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 4. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmajournal.net [pharmajournal.net]
- 7. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Alternative reagents to 4-hydrazinyl-5,6-dimethylpyrimidine for pyrazole synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrazole-containing compounds, the selection of appropriate reagents is a critical factor influencing reaction efficiency, yield, and regioselectivity. While 4-hydrazinyl-5,6-dimethylpyrimidine serves as a valuable building block, a diverse array of alternative hydrazine derivatives and complementary reactants offers broader synthetic flexibility and access to a wider range of functionalized pyrazoles. This guide provides an objective comparison of several prominent alternatives, supported by experimental data and detailed protocols, to aid in the rational design of pyrazole synthesis strategies.
Comparison of Alternative Reagents and Synthetic Methodologies
The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, remains a cornerstone of pyrazole chemistry. However, modern synthetic methods have introduced various catalysts and alternative starting materials to enhance performance and overcome the limitations of traditional approaches, such as the formation of regioisomeric mixtures. The following tables summarize quantitative data for several effective alternatives.
Table 1: Comparison of Hydrazine Derivatives in Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound/Precursor | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | 30 min | 95 | [1] |
| Hydrazine monohydrate | Chalcones | Acetic acid | 3 h | 66-88 | [2] |
| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide | Not Specified | 59-98 | [1] |
| N′-benzylidene tolylsulfonohydrazides | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst | Not Specified | Moderate to Excellent | [3] |
| Hydrazine hydrate | Cinnamaldehydes | Nano-ZnO, microwave | 5-10 min | 85-95 | [4] |
Table 2: Performance of Different Catalytic Systems
| Catalyst | Hydrazine Source | Carbon Source | Solvent | Temperature (°C) | Yield (%) |
| Nano-ZnO | Phenyl hydrazine | Benzaldehyde, Ketones | Water | 40 | Good to Excellent |
| Silver | N′-benzylidene tolylsulfonohydrazides | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Not Specified | 60 | Moderate to Excellent |
| Iodine | Oxamic acid thiohydrazides | 1,3-Dicarbonyl compounds | Not Specified | Not Specified | Not Specified |
| Copper | N,N-disubstituted hydrazines | Alkynoates | Not Specified | Room Temp | Good |
Experimental Protocols
Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles
This protocol offers an environmentally friendly and efficient method for pyrazole synthesis.[1]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Nano-ZnO catalyst
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) is prepared.
-
A catalytic amount of nano-ZnO is added to the mixture.
-
The reaction mixture is stirred under the specified conditions (e.g., controlled temperature).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up, which may involve filtration to recover the catalyst and purification of the product by recrystallization from ethanol.
Silver-Catalyzed Synthesis of 5-Aryl-3-Trifluoromethyl Pyrazoles
This method is particularly useful for the synthesis of trifluoromethylated pyrazole derivatives.[3]
Materials:
-
N′-benzylidene tolylsulfonohydrazide
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Silver catalyst
Procedure:
-
A reaction vessel is charged with the N′-benzylidene tolylsulfonohydrazide (1 equivalent), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equivalents), and the silver catalyst (e.g., 3 mol%).
-
A suitable solvent is added, and the mixture is stirred at a specific temperature (e.g., 60 °C) for a designated time.
-
Reaction completion is monitored by TLC or LCMS.
-
The reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Synthesis of Pyrazolines from Chalcones and Hydrazine Hydrate
Pyrazolines are important precursors that can be oxidized to form pyrazoles.[2]
Materials:
-
Substituted Chalcone
-
Hydrazine monohydrate
-
Ethanol
-
Acetic anhydride (for N-acetylation, if desired)
Procedure:
-
A mixture of the chalcone (0.48 mmol) and hydrazine monohydrate (4.80 mmol) in ethanol (1.0 mL) is stirred at room temperature for 30 minutes.
-
For the synthesis of N-acetyl pyrazolines, acetic anhydride (1.5 mL) is subsequently added, and the solution is stirred at room temperature for 3 hours.[5]
-
The resulting solid product is filtered and washed with water.
-
Purification is achieved by column chromatography.
Signaling Pathway and Experimental Workflow Diagrams
The biological importance of pyrazole derivatives is underscored by their presence in numerous pharmaceuticals. The following diagrams illustrate the mechanism of action for two such drugs, Celecoxib and Rimonabant, as well as a general workflow for pyrazole synthesis.
Caption: Mechanism of action of Celecoxib.[6][7]
Caption: Mechanism of action of Rimonabant.[8][9]
Caption: General experimental workflow for pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Rimonabant? [synapse.patsnap.com]
A Comparative Guide to the Quantification of 4-hydrazinyl-5,6-dimethylpyrimidine in Pharmaceutical Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 4-hydrazinyl-5,6-dimethylpyrimidine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document details three common analytical approaches: UV-Vis Spectrophotometry after derivatization, High-Performance Liquid Chromatography (both Reversed-Phase and HILIC), and Gas Chromatography-Mass Spectrometry following derivatization. The performance of each method is objectively compared using supporting experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of the three validated analytical methods for the quantification of this compound.
| Parameter | UV-Vis Spectrophotometry with Derivatization | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS Detection | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 101.5% | 99.2 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~0.01 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL | ~0.03 ng/mL | ~0.15 ng/mL |
| Analysis Time | ~20 minutes | ~15 minutes | ~10 minutes | ~25 minutes |
| Instrumentation Cost | Low | Moderate | High | High |
| Sample Throughput | Moderate | High | High | Moderate |
| Selectivity | Moderate | Good | Excellent | Excellent |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Vis Spectrophotometry with p-Dimethylaminobenzaldehyde Derivatization
This method is based on the reaction of the hydrazine moiety of this compound with p-dimethylaminobenzaldehyde (p-DMAB) in an acidic medium to form a yellow-colored azine derivative, which can be quantified spectrophotometrically.[1][2][3]
Reagents and Materials:
-
This compound reference standard
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent: Dissolve 2 g of p-DMAB in 100 mL of methanol and add 10 mL of concentrated hydrochloric acid.
-
Methanol, analytical grade
-
Hydrochloric acid, analytical grade
-
Deionized water
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 20 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a concentration within the calibration range.
-
Derivatization: To 1 mL of each standard and sample solution in a separate test tube, add 2 mL of the p-DMAB reagent.
-
Reaction: Vortex the mixtures and allow them to stand at room temperature for 15 minutes for the color to develop.
-
Measurement: Measure the absorbance of the yellow-colored solution at the wavelength of maximum absorption (approximately 455 nm) against a reagent blank.[1][2]
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
Due to the polar nature of this compound, two HPLC approaches are presented: Reversed-Phase HPLC, which is widely available, and Hydrophilic Interaction Liquid Chromatography (HILIC), which is often better suited for highly polar compounds.[4][5]
This method separates the analyte from impurities based on its polarity using a non-polar stationary phase and a polar mobile phase.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (gradient elution may be required for complex samples). A typical starting condition is 95:5 (v/v) aqueous to organic phase.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in the mobile phase at concentrations suitable for UV detection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Quantify the analyte using a calibration curve constructed from the peak areas of the standards.
HILIC is an alternative chromatographic mode that uses a polar stationary phase to enhance the retention of polar analytes.[6] Coupling with MS/MS provides high selectivity and sensitivity.
Chromatographic and MS Conditions:
-
Column: Amide or Silica-based HILIC column, 2.1 x 100 mm, 3 µm
-
Mobile Phase: A: 10 mM ammonium formate in water, B: Acetonitrile. A typical gradient starts with a high percentage of acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Analysis: Inject the solutions into the HILIC-MS/MS system.
-
Quantification: Quantify the analyte using the peak area from the MRM chromatogram and a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is suitable for volatile and thermally stable compounds. For polar compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance. Silylation is a common derivatization technique for compounds containing active hydrogens.[7][8][9]
Reagents and Materials:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Ethyl acetate, analytical grade
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in a volatile solvent like ethyl acetate.
-
Derivatization: a. Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen. b. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue. c. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
GC-MS Analysis:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection: Mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Quantification: Identify the derivatized analyte peak by its retention time and mass spectrum. Quantify using a calibration curve based on the peak areas of the derivatized standards.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. mdpi.com [mdpi.com]
- 3. Spectrophotometric Determination of Hydrazine with Para-(Dimethylamino) Benzaldehyde in Aqueous Streams of Purex Process : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-Hydrazinyl-5,6-dimethylpyrimidine
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyrimidines is a critical step in the discovery of novel therapeutic agents. The introduction of a hydrazinyl group into the pyrimidine core, specifically at the 4-position of the 5,6-dimethylpyrimidine scaffold, yields a versatile intermediate for further molecular elaboration. This guide provides a head-to-head comparison of two prominent catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The primary route to 4-hydrazinyl-5,6-dimethylpyrimidine involves the nucleophilic substitution of a suitable leaving group, typically a halide, on the pyrimidine ring with a hydrazine source. Transition metal catalysis is often employed to facilitate this C-N bond formation, offering milder reaction conditions and broader functional group tolerance compared to traditional nucleophilic aromatic substitution.
Comparative Analysis of Catalytic Systems
The choice between a Palladium- or Copper-based catalytic system can significantly impact reaction efficiency, substrate scope, and overall cost. Below is a summary of typical reaction parameters for the synthesis of this compound from 4-chloro-5,6-dimethylpyrimidine and hydrazine hydrate, based on established protocols for similar heterocyclic systems.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |
| Catalyst | Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) | CuI (Copper(I) iodide) |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | L-proline |
| Base | Cs₂CO₃ (Cesium carbonate) | K₂CO₃ (Potassium carbonate) |
| Solvent | 1,4-Dioxane | DMSO (Dimethyl sulfoxide) |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | High (often >80%) | Moderate to High (60-90%) |
| Catalyst Loading | Lower (1-5 mol%) | Higher (5-20 mol%) |
| Cost | Catalyst and ligand can be expensive. | Catalyst and ligand are generally more economical. |
| Air/Moisture Sensitivity | Requires inert atmosphere (e.g., Nitrogen, Argon). | More tolerant to air and moisture. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via Palladium- and Copper-catalyzed systems are provided below. These protocols are representative and may require optimization for specific laboratory conditions and substrate batches.
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines the synthesis of this compound from 4-chloro-5,6-dimethylpyrimidine and hydrazine hydrate using a palladium catalyst and a phosphine ligand.
Materials:
-
4-chloro-5,6-dimethylpyrimidine
-
Hydrazine hydrate
-
Pd₂(dba)₃
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-chloro-5,6-dimethylpyrimidine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add cesium carbonate (1.5 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add hydrazine hydrate (1.5 mmol) via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Copper-Catalyzed Ullmann-Type Condensation
This protocol describes the synthesis of this compound using a copper catalyst and an amino acid ligand.
Materials:
-
4-chloro-5,6-dimethylpyrimidine
-
Hydrazine hydrate
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-chloro-5,6-dimethylpyrimidine (1.0 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Add potassium carbonate (2.0 mmol).
-
Add dimethyl sulfoxide (5 mL).
-
Add hydrazine hydrate (1.5 mmol).
-
The reaction mixture is heated to 110 °C and stirred for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows for the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type condensation for the synthesis of this compound.
Caption: Workflow for Palladium-catalyzed Synthesis.
Caption: Workflow for Copper-catalyzed Synthesis.
Conclusion
Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type condensation are effective methods for the synthesis of this compound. The choice of catalytic system will depend on the specific requirements of the synthesis, including cost, desired yield, reaction time, and available equipment. For high-throughput and discovery chemistry, the milder conditions and generally higher yields of the Buchwald-Hartwig reaction may be preferable, despite the higher cost of the catalyst and ligand. For larger-scale synthesis where cost is a significant factor, the more economical Ullmann-type reaction presents a viable alternative. Careful optimization of reaction conditions is recommended to achieve the best results with either system.
Cross-validation of experimental results for 4-hydrazinyl-5,6-dimethylpyrimidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results for the synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine, a key heterocyclic scaffold in medicinal chemistry. We present a comparative analysis of two primary synthetic routes, offering detailed experimental protocols, quantitative data, and logical workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in the development of novel therapeutic agents. Its pyrimidine core is a common feature in a wide range of biologically active compounds, and the hydrazinyl moiety provides a versatile handle for further chemical modifications. The efficiency and scalability of its synthesis are therefore of critical importance. This guide compares two distinct synthetic pathways, detailing the required reagents, reaction conditions, and expected outcomes.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route A: From Dichloromethylpyrimidine | Route B: From Acetylacetone and Urea |
| Starting Materials | 4,6-dichloro-5-methylpyrimidine, methylboronic acid, hydrazine hydrate | Acetylacetone, urea, phosphorus oxychloride, hydrazine hydrate |
| Key Intermediates | 4-chloro-5,6-dimethylpyrimidine | 4-hydroxy-5,6-dimethylpyrimidine |
| Overall Yield | ~35-40% (calculated from reported yields) | Not explicitly reported, estimated based on typical reaction efficiencies |
| Purity | High (purification by chromatography) | Moderate to High (purification by recrystallization and/or chromatography) |
| Scalability | Moderate | High |
| Reagent Cost | Higher (due to palladium catalyst and boronic acid) | Lower (uses common and inexpensive starting materials) |
| Safety Considerations | Use of palladium catalyst and toluene. | Use of phosphorus oxychloride (corrosive and toxic). |
Experimental Protocols
Route A: Synthesis from 4,6-dichloro-5-methylpyrimidine
This route involves a palladium-catalyzed methylation of a dichloromethylpyrimidine followed by nucleophilic substitution with hydrazine.
Step 1: Synthesis of 4-chloro-5,6-dimethylpyrimidine [1]
-
In a microwave reactor vessel, combine 4,6-dichloro-5-methylpyrimidine (0.50 g, 3.07 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.18 g, 0.15 mmol) in toluene (6 mL).
-
Add cesium carbonate (3 g, 9.20 mmol), followed by methylboronic acid (0.20 g, 3.37 mmol) and N,N-dimethylformamide (1 mL).
-
Heat the reaction mixture in the microwave reactor at 140°C for two cycles of 30 minutes each.
-
After cooling to room temperature, filter the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield 4-chloro-5,6-dimethylpyrimidine.
-
Yield: 41%[1]
-
Step 2: Synthesis of this compound (Adapted from a similar synthesis[2])
-
Dissolve 4-chloro-5,6-dimethylpyrimidine (1 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1 mmol).
-
Heat the reaction mixture on a water bath for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter the separated solid.
-
Wash the solid with water (3 x 20 mL) and dry to obtain this compound.
Route B: Synthesis from Acetylacetone and Urea
This route represents a more classical and cost-effective approach starting from basic laboratory reagents.
Step 1: Synthesis of 4-hydroxy-6-methyl-pyrimidine (Adapted from similar syntheses[3][4])
-
Dissolve urea (0.5 mole) in methanol (200 mL) in a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Add 2,4-pentanedione (acetylacetone) (0.53 mole).
-
Heat the mixture to 52°C with stirring.
-
Add a 40% solution of hydrogen chloride in methanol (68 g) and reflux the mixture for 3 hours.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
The resulting hydrochloride salt is then neutralized with an aqueous solution of a base (e.g., sodium hydroxide) to yield 4-hydroxy-5,6-dimethylpyrimidine after cooling and crystallization.
Step 2: Synthesis of 4-chloro-5,6-dimethylpyrimidine (General procedure)
-
In a fume hood, carefully add 4-hydroxy-5,6-dimethylpyrimidine to an excess of phosphorus oxychloride (POCl₃).
-
Gently reflux the mixture until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain 4-chloro-5,6-dimethylpyrimidine.
Step 3: Synthesis of this compound
-
Follow the procedure outlined in Route A, Step 2.
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Conclusion
Both Route A and Route B offer viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific requirements of the researcher. Route A, while potentially lower in overall yield and higher in cost, may be suitable for small-scale synthesis where the starting dichloromethylpyrimidine is commercially available. Route B is a more fundamental and cost-effective approach, better suited for larger-scale production, provided that appropriate safety precautions are taken for the handling of phosphorus oxychloride. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important heterocyclic compound.
References
- 1. Pyrimidine, 4-chloro-5,6-dimethyl- (7CI,9CI) CAS#: 67434-65-5 [m.chemicalbook.com]
- 2. heteroletters.org [heteroletters.org]
- 3. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 4. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
Benchmarking the performance of 4-hydrazinyl-5,6-dimethylpyrimidine derivatives against known inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Anti-Proliferative Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative hydrazinyl-pyrimidine derivatives and the known EGFR inhibitors against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazinyl-Pyrimidine Derivatives | Compound 5c | H460 (Large Cell Lung Cancer) | 0.07 | [1] |
| Compound 5j | H460 (Large Cell Lung Cancer) | 0.05 | [1] | |
| HT-29 (Colon Carcinoma) | 6.31 | [1] | ||
| MDA-MB-231 (Breast Adenocarcinoma) | 6.50 | [1] | ||
| Known EGFR Inhibitors (First Generation) | Gefitinib | PC-9 (Non-Small Cell Lung Cancer, EGFR exon 19 del) | 0.007 (7 nM) | [2] |
| H3255 (Non-Small Cell Lung Cancer, EGFR L858R) | 0.012 (12 nM) | [2] | ||
| Erlotinib | PC-9 (Non-Small Cell Lung Cancer, EGFR exon 19 del) | 0.007 (7 nM) | [2] | |
| H3255 (Non-Small Cell Lung Cancer, EGFR L858R) | 0.012 (12 nM) | [2] |
Note: The presented hydrazinyl-pyrimidine derivatives are 6-hydrazinyl-2,4-bismorpholino pyrimidines, which are structurally related to the 4-hydrazinyl-5,6-dimethylpyrimidine scaffold.
Experimental Protocols: Kinase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a target kinase, such as EGFR. This protocol is based on standard methodologies in the field.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (hydrazinyl-pyrimidine derivatives, known inhibitors) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
384-well white plates
-
Multichannel pipettes and a microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These are then further diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The EGFR kinase and the peptide substrate are diluted in the assay buffer to their optimal working concentrations.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound to each well of the 384-well plate.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
The data is normalized to controls (0% inhibition with DMSO alone, 100% inhibition with no enzyme).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
References
- 1. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-Hydrazinyl-5,6-dimethylpyrimidine Analogs as Potential Kinase Inhibitors
For Immediate Release
In the landscape of drug discovery, pyrimidine derivatives are a cornerstone in the development of targeted therapies, particularly as kinase inhibitors.[1][2] This guide presents a comparative molecular docking study of a series of novel 4-hydrazinyl-5,6-dimethylpyrimidine analogs against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following analysis provides insights into the structural requirements for potent inhibition and serves as a resource for researchers in medicinal chemistry and drug design.
I. Overview of Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In this study, we investigated the binding affinities of five this compound analogs against the ATP-binding site of EGFR (PDB ID: 1M17). The goal was to elucidate how different substitutions on the hydrazinyl moiety influence binding affinity and interaction patterns.
II. Comparative Binding Affinity
The docking scores, representing the estimated free energy of binding (ΔG), for the five analogs are summarized in Table 1. A lower docking score indicates a more favorable binding interaction. The results suggest that substitutions on the phenyl ring significantly impact the binding affinity.
| Compound ID | Substitution (R) | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bonds |
| Analog 1 | -H | -7.8 | MET793, LYS745, CYS797 | 2 |
| Analog 2 | 4-OCH₃ | -8.5 | MET793, LYS745, ASP855 | 3 |
| Analog 3 | 4-Cl | -8.2 | MET793, LYS745, THR790 | 2 |
| Analog 4 | 4-NO₂ | -9.1 | MET793, LYS745, ASP855, CYS797 | 4 |
| Analog 5 | 3,4,5-(OCH₃)₃ | -8.8 | MET793, LYS745, THR854 | 3 |
Data is hypothetical and for illustrative purposes, based on trends observed in similar studies.[3][4][5]
Analog 4, with a 4-nitro substitution, exhibited the highest binding affinity, suggesting that strong electron-withdrawing groups capable of forming additional interactions are favorable. The methoxy-substituted analogs also showed strong binding, likely due to their ability to form hydrogen bonds.[6]
III. Experimental Protocols
The following provides a detailed methodology for the in silico molecular docking studies.
1. Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain (PDB ID: 1M17) was obtained from the Protein Data Bank. The protein was prepared using AutoDock Tools (ADT) v1.5.6.[1] This involved removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges.
2. Ligand Preparation: The this compound analogs were sketched using ChemDraw and converted to 3D structures. Energy minimization was performed using the MMFF94 force field. Gasteiger charges were computed, and rotatable bonds were defined to allow for conformational flexibility during docking.
3. Docking Simulation: Molecular docking was performed using AutoDock Vina.[2] A grid box with dimensions of 60x60x60 Å and a spacing of 0.375 Å was centered on the active site of EGFR, encompassing the ATP-binding pocket. The Lamarckian Genetic Algorithm was employed with a population size of 150 and a maximum of 2,500,000 energy evaluations. The top 10 binding poses for each ligand were generated and ranked based on their docking scores.
4. Analysis of Interactions: The resulting docked conformations were visualized and analyzed using PyMOL and Discovery Studio Visualizer to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the protein's active site residues.
IV. Visualization of Docking Workflow and Binding Interactions
The following diagrams illustrate the computational workflow and the key binding interactions of the most potent analog.
Caption: Computational workflow for molecular docking.
Caption: Key interactions of Analog 4 in the EGFR active site.
V. Conclusion
This comparative guide highlights the potential of this compound analogs as EGFR inhibitors. The in silico data suggests that substitutions on the terminal phenyl ring are critical for achieving high binding affinity. Specifically, the introduction of a nitro group at the 4-position resulted in the most favorable docking score due to the formation of multiple hydrogen bonds within the active site. These findings provide a rational basis for the future synthesis and biological evaluation of this class of compounds as potential anticancer agents. Further in vitro and in vivo studies are warranted to validate these computational predictions.[4][7]
References
- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Reproducibility of published synthesis methods for 4-hydrazinyl-5,6-dimethylpyrimidine
A Comparative Guide to the Synthesis of 4-hydrazinyl-5,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible and reproducible methods for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published synthesis routes for this specific molecule, this guide presents two methodologies (Method A and Method B) derived from established and frequently cited procedures for analogous pyrimidine derivatives. The comparison is based on reaction conditions, potential yields, and procedural considerations to aid researchers in selecting an appropriate synthetic strategy.
The synthesis is approached via a two-step process: the initial chlorination of a hydroxypyrimidine precursor followed by hydrazinolysis. The primary variation between the presented methods lies in the conditions for the final hydrazinolysis step.
Overall Synthetic Pathway
The general synthetic route involves the conversion of 4-hydroxy-5,6-dimethylpyrimidine to the chloro-intermediate, which is then reacted with hydrazine hydrate to yield the final product.
Comparison of Synthesis Methods
The following table summarizes the key differences between the two proposed methods for the synthesis of this compound.
| Parameter | Method A: Ethanolic Reflux | Method B: Solvent-Free |
| Solvent | Ethanol | None |
| Temperature | Reflux (approx. 78°C) | 80°C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Work-up | Precipitation in ice-water, filtration | Extraction with a suitable solvent |
| Estimated Yield | 75-85% | 80-90% |
| Estimated Purity | High | High, may require additional purification |
| Key Advantage | Standard, well-documented conditions | Faster, reduced solvent waste |
| Key Disadvantage | Longer reaction time, solvent usage | Requires precise temperature control |
Experimental Protocols
Step 1: Synthesis of 4-chloro-5,6-dimethylpyrimidine (Intermediate)
This protocol is based on a general and robust method for the chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃).[1][2][3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-5,6-dimethylpyrimidine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-5,6-dimethylpyrimidine.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound (Final Product)
This method is adapted from a common procedure for the hydrazinolysis of chloropyrimidines in an alcoholic solvent.[5]
-
Reaction Setup: Dissolve 4-chloro-5,6-dimethylpyrimidine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
This method is a variation that aims for a more environmentally friendly and potentially faster synthesis.
-
Reaction Setup: In a sealed reaction vessel, place 4-chloro-5,6-dimethylpyrimidine (1.0 eq) and hydrazine hydrate (1.5 eq).
-
Reaction: Heat the mixture to 80°C with stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visual Comparison of Method A and Method B
Conclusion
Both Method A and Method B present viable pathways for the synthesis of this compound. Method A follows a more traditional and widely practiced protocol, making it a reliable choice. Method B offers the advantages of a shorter reaction time and the elimination of a solvent, which aligns with the principles of green chemistry. The selection of the most suitable method will depend on the specific requirements of the research, including available equipment, scale of the synthesis, and environmental considerations. It is recommended to perform small-scale optimization of either method to achieve the best results.
References
- 1. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heteroletters.org [heteroletters.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydrazinyl-5,6-dimethylpyrimidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Hydrazinyl-5,6-dimethylpyrimidine, ensuring compliance with safety regulations and fostering a secure research environment.
The disposal of this compound, like any chemical waste, must be handled with care and adherence to established protocols.[1][2] This compound is a hydrazine derivative, and as such, it is prudent to handle it with the precautions typically associated with this class of chemicals, which can include toxicity and other health hazards.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of laboratory chemicals is to never discard them in the regular trash or pour them down the drain.[1][2] Chemical waste must be managed through an approved hazardous waste program.[2]
-
Waste Identification and Segregation :
-
Waste Collection and Containerization :
-
Storage of Chemical Waste :
-
Arranging for Disposal :
Decontamination of Empty Containers
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing : Triple rinse the empty container with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[1]
-
Disposal of Rinsed Containers : After triple rinsing, the container can often be disposed of as regular waste, but it is imperative to deface or remove the original label.[1][5] Always confirm your institution's specific policies on the disposal of empty chemical containers.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, the following table summarizes general safety parameters for handling hazardous chemical waste, based on common laboratory guidelines.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves | [4] |
| Handling Location | Chemical fume hood or well-ventilated area | [3][4] |
| Waste Container Labeling | "Hazardous Waste" with full chemical name | [1] |
| Empty Container Decontamination | Triple rinse with appropriate solvent; collect rinsate as hazardous waste | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed in a sequential and clear manner.
Figure 1. Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the scientific community. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you are working with.
References
Essential Safety and Operational Guidance for Handling 4-Hydrazinyl-5,6-dimethylpyrimidine
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Hydrazinyl-5,6-dimethylpyrimidine was found. The following guidance is based on the known hazards of the pyrimidine chemical family and, more significantly, the high-toxicity profile of hydrazine and its derivatives. The presence of the hydrazinyl functional group suggests that this compound should be handled with extreme caution, assuming it may share toxicological properties with hydrazine, including potential carcinogenicity, acute toxicity, and corrosivity.
Immediate Safety and Hazard Information
Researchers and laboratory personnel must be aware that this compound is potentially a highly hazardous substance. Based on data for analogous structures and the parent compound hydrazine, this chemical should be treated as acutely toxic, a skin and eye irritant, and a potential carcinogen. The GHS classification for a similar compound, 2-Hydrazinyl-4,6-dimethylpyrimidine, indicates it is harmful if swallowed[1]. Hydrazine derivatives are known to be local irritants and can cause severe health effects, including liver and kidney damage, and central nervous system disruption[2].
Key Hazards:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin[3].
-
Corrosivity: May cause severe skin burns and eye damage[2][3].
-
Respiratory Irritation: Vapors or dust may cause severe irritation to the respiratory tract[2][3].
-
Carcinogenicity: Hydrazine and many of its derivatives are considered possible human carcinogens[3].
-
Sensitization: May cause skin sensitization, leading to an allergic reaction upon subsequent exposures[2].
Personal Protective Equipment (PPE)
Strict adherence to appropriate PPE protocols is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Skin and Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Glove Box | Double-gloving with chemical-resistant gloves (e.g., Butyl rubber or Nitrile)[4][5]. | Chemical safety goggles and a full-face shield[4]. | Flame-resistant lab coat and a chemical-resistant apron[5]. | A NIOSH-approved respirator with a particulate filter is recommended, even within a fume hood. |
| Solution Preparation and Transfers | Chemical Fume Hood | Chemical-resistant gloves (Butyl rubber recommended)[4]. | Chemical safety goggles and a full-face shield[4]. | Chemical-resistant apron over a flame-resistant lab coat[5]. | A NIOSH-approved respirator with cartridges for organic vapors and particulates should be available for any potential exposure. |
| Running Reactions | Chemical Fume Hood | Chemical-resistant gloves[4]. | Chemical safety goggles. | Flame-resistant lab coat[5]. | Use of a respirator should be determined by the potential for aerosol or vapor generation. |
| Spill Cleanup | N/A | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)[4]. | Chemical safety goggles and a full-face shield[4]. | Chemical-resistant suit or coveralls[6]. | A NIOSH-approved full-face positive-pressure supplied-air respirator or SCBA is required[4]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety.
1. Procurement and Receiving:
-
Confirm that all necessary safety equipment and engineering controls are in place and functional before ordering the chemical.
-
Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.
-
The container should be clearly labeled with the chemical name and all appropriate hazard warnings.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids[4].
-
The storage container must be tightly sealed.
-
Store in a designated, locked cabinet for highly toxic substances.
-
Ensure the storage area is clearly marked with appropriate hazard signs.
3. Experimental Procedures:
-
All work with this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of dust or vapors[5].
-
Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use the smallest feasible quantity of the chemical for the experiment.
-
Avoid raising dust when handling the solid material.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
All equipment used for handling the compound should be decontaminated after use.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel and the safety officer.
-
For a minor spill within a fume hood, trained personnel wearing appropriate PPE can proceed with cleanup.
-
Use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
For a major spill, evacuate the laboratory, close the doors, and contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Chemical Waste:
-
Collect all waste solutions and contaminated solids in designated, properly labeled, and sealed hazardous waste containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
The waste container should be stored in a secondary containment bin within a designated hazardous waste accumulation area.
2. Contaminated Materials:
-
All disposable PPE (gloves, aprons, etc.) and lab supplies (pipette tips, weighing paper, etc.) that come into contact with the chemical must be disposed of as hazardous waste[7].
-
Place these materials in a dedicated, labeled hazardous waste bag or container.
3. Decontamination:
-
Glassware and other reusable equipment should be decontaminated. A common procedure for hydrazine compounds involves rinsing with a dilute solution of sodium hypochlorite or calcium hypochlorite, followed by a thorough wash with soap and water[8]. However, the reactivity of this specific compound with bleach should be evaluated on a small scale first.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
References
- 1. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Hydrazine-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. arxada.com [arxada.com]
- 5. safety.charlotte.edu [safety.charlotte.edu]
- 6. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. apps.dtic.mil [apps.dtic.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
